Product packaging for Pyrophosphoric acid(Cat. No.:CAS No. 2466-09-3)

Pyrophosphoric acid

Cat. No.: B043987
CAS No.: 2466-09-3
M. Wt: 177.98 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrophosphoric acid (H₄P₂O₇) is a polyphosphoric acid of significant interest in biochemical and organic synthesis research. It serves as a phosphorylating agent and a vital intermediate in the study of energy transfer and phosphate metabolism. Its primary research value lies in its role in the laboratory synthesis of nucleotides, nucleoside pyrophosphates, and other high-energy phosphate analogs, which are crucial for probing enzymatic mechanisms, particularly those involving ATP-dependent enzymes and synthetases. The molecule functions by donating a pyrophosphate (PPi) group, mimicking key steps in biosynthetic pathways such as tRNA aminoacylation and the activation of fatty acids. Furthermore, this compound is utilized in studies of calcium phosphate dissolution and in materials science for the preparation of phosphate-based glasses and ceramics. This product is presented as a high-purity reagent to ensure consistent and reliable results in these specialized research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4O7P2 B043987 Pyrophosphoric acid CAS No. 2466-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphono dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075035
Record name Diphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid
Record name Pyrophosphoric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17053
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2466-09-3, 33943-49-6, 14000-31-8
Record name Pyrophosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2466-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrophosphoric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC289196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrophosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E862E7GRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name Pyrophosphoric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Trajectory of Pyrophosphoric Acid in Chemical Research

The journey of pyrophosphoric acid's discovery dates back to 1827, credited to a "Mr. Clarke of Glasgow." wikipedia.orggeeksforgeeks.org His work involved heating a sodium phosphate (B84403) salt to a red heat, leading to the formation of a new substance. This substance, when treated with hot water, readily converted back to phosphoric acid. wikipedia.org This process of formation through heating gave rise to its name, with the prefix "pyro" derived from Greek, signifying "fire," alluding to the high temperatures required for its creation from phosphoric acid. rsc.org Early research focused on understanding its fundamental properties and its relationship with orthophosphoric acid, establishing it as a dehydrated form of the latter. youtube.com

Historically, it was also referred to as disphosphoric acid, a name derived from its molecular formula, H₄P₂O₇, which indicates the presence of two phosphorus atoms. testbook.com The foundational understanding of this compound as a condensation product of two molecules of phosphoric acid laid the groundwork for the exploration of a larger class of related compounds: the polyphosphates. geeksforgeeks.orgunacademy.com

Contemporary Scientific Significance and Research Impetus

In modern chemical research, pyrophosphoric acid and its derivatives, pyrophosphates, are the subject of extensive investigation due to their versatile properties and wide-ranging applications. The research impetus spans numerous scientific and industrial domains.

One significant area of research is in catalysis . This compound is utilized as a catalyst in various organic reactions, including esterification, which is crucial for manufacturing paints, coatings, and adhesives. testbook.comchemimpex.com Its acidic nature and ability to facilitate reactions make it a valuable tool for synthetic chemists. chemimpex.com

The food industry also leverages this compound and its salts as food additives. chemimpex.com They function as leavening agents in baking powders, pH control agents, and stabilizers in processed foods. testbook.comchemimpex.com

In the realm of materials science , research is ongoing into the use of this compound in the synthesis of novel materials. For instance, it is used in the preparation of activated carbon from leather waste for adsorption applications. scispace.com Furthermore, its derivatives are explored for creating flame retardants and for the surface modification of materials. researchgate.netmdpi.com

Biochemical and medical research represents another critical frontier. Pyrophosphates are integral to biological systems, playing a role in energy metabolism. rsc.org Research also explores the use of this compound derivatives in radiopharmaceuticals for imaging bone and cardiovascular abnormalities and as a component in treatments for iron deficiency anemia. unacademy.comdrugbank.com The ability of pyrophosphates to chelate metal ions is another property of significant interest in both biological and industrial contexts. testbook.com

The following table summarizes the key research areas and applications of this compound:

Research AreaSpecific Applications
Catalysis Esterification reactions for paints, coatings, and adhesives. testbook.comchemimpex.com
Food Industry Leavening agent, pH control agent, stabilizer. testbook.comchemimpex.com
Materials Science Synthesis of activated carbon, flame retardants, surface modification. scispace.comresearchgate.netmdpi.com
Biochemical & Medical Energy metabolism studies, radiopharmaceuticals, iron deficiency treatments, metal chelation. rsc.orgtestbook.comunacademy.comdrugbank.com

Position Within the Polyphosphate Chemical Landscape

Established Laboratory and Industrial Synthetic Routes

A primary method for the large-scale and commercial synthesis of high-purity this compound involves ion exchange chromatography. collegedunia.comvedantu.com This technique utilizes a cation exchange column to effectively produce a pure acid solution. qsstudy.com The process begins with an aqueous solution of sodium pyrophosphate (Na₄P₂O₇) which is passed through a suitable cation exchange resin. collegedunia.comqsstudy.com The resin exchanges the sodium cations (Na⁺) from the solution for hydrogen ions (H⁺), resulting in the formation of this compound (H₄P₂O₇).

The efficiency of this method hinges on the complete removal of metallic ions. mdma.ch Strong acid cation exchange resins are often employed for this purpose. google.com The process typically involves activating the resin with an acid solution, such as hydrochloric acid, to ensure the exchange sites are saturated with H⁺ ions, followed by a thorough washing with ultrapure water to remove any residual acid. google.com The sodium pyrophosphate solution is then passed through the prepared resin column. mdma.ch

Another approach involves the treatment of lead pyrophosphate with hydrogen sulfide, which also yields this compound. collegedunia.comwikipedia.org

This compound can be synthesized by the thermal dehydration of orthophosphoric acid (H₃PO₄). qsstudy.comdoubtnut.com This reaction involves heating orthophosphoric acid to a specific temperature range, causing two molecules to condense and eliminate a water molecule. doubtnut.com The balanced chemical equation for this process is:

2H₃PO₄ → H₄P₂O₇ + H₂O qsstudy.comdoubtnut.com

The temperature at which this dehydration occurs is a critical parameter. Temperatures ranging from 215°C to 260°C (523 K - 533 K) are typically employed. collegedunia.comqsstudy.com However, simply boiling an aqueous solution of orthophosphoric acid is not sufficient to produce pure this compound. Instead, a complex equilibrium mixture of orthophosphoric, pyrophosphoric, and other polyphosphoric acids is formed. wikipedia.org The concentration of this compound in such mixtures generally does not exceed 40-50%. wikipedia.orgfuture4200.com

Prolonged heating, especially above 180°C, drives the dehydration of orthophosphoric acid towards the formation of this compound. qsstudy.com However, if the temperature is increased further, to around 316°C, metaphosphoric acid (HPO₃) becomes the predominant product. vedantu.comquora.com At even higher temperatures, around 600°C, phosphorus pentoxide (P₂O₅) is formed. quora.com The industrial production of polyphosphoric acids, which contain this compound, can be achieved either by the evaporative concentration of wet-process phosphoric acid or by the thermal combustion of elemental phosphorus. mdma.ch

A study on the dehydration of orthophosphoric acid at 176°C revealed a steady-state mixture containing approximately 49% orthophosphate, 40% pyrophosphate, 10% triphosphate, 2% tetraphosphate (B8577671), and 0.2% pentaphosphate, as identified through analysis using phosphorus-32 (B80044) labeling and ion exchange chromatography. future4200.com

This compound can be generated through the reaction of sodium pyrophosphate with various acidic reagents. One method involves passing dry gaseous hydrogen chloride through crystals of disodium (B8443419) phosphate. collegedunia.comqsstudy.com Any excess hydrogen chloride can be subsequently removed by heating the mixture. qsstudy.com Disodium pyrophosphate (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate (SAPP), is produced by heating sodium dihydrogen phosphate. wikipedia.org

Another route involves the reaction of sodium pyrophosphate with a strong acid like sulfuric acid. The aqueous solution of sodium pyrophosphate can be hydrolyzed to phosphoric acid by heating with dilute sulfuric acid. atamanchemicals.com

A different synthetic approach involves the reaction of phosphoric acid with phosphoryl chloride (POCl₃):

5H₃PO₄ + POCl₃ → 3H₄P₂O₇ + 3HCl wikipedia.org

Advanced Mechanistic Investigations of Formation Processes

Polyphosphoric acid (PPA) is commercially available and is a mixture of orthophosphoric acid, this compound, and higher-order phosphoric acids. atamanchemicals.comccsenet.org The concentration of these different species is a function of the total P₂O₅ content. atamanchemicals.com For instance, as the concentration of an 85% orthophosphoric acid solution is increased, self-condensation begins to occur, leading to the formation of this compound. wikipedia.org At concentrations above 95% H₃PO₄, the amount of this compound becomes significant. wikipedia.org The process of converting polyphosphoric acid to crystalline this compound can be influenced by the addition of seed crystals and careful temperature control. google.com

The various condensed phosphoric acids, including this compound, exist as anions in solution. atamanchemicals.com this compound itself is a tetraprotic acid, meaning it can donate four protons, and its dissociation generates various pyrophosphate anions. wikipedia.orgatamanchemicals.com

The formation of this compound is fundamentally a dimerization process of orthophosphoric acid. vedantu.com The kinetics of this interconversion have been a subject of study, particularly in 100% phosphoric acid systems. acs.org The dimerization is a key step in the broader context of phosphoric acid polymerization. google.com

Kinetic models have been developed to describe similar dimerization reactions, such as the dimerization of 1-hexene (B165129) over a solid phosphoric acid catalyst. up.ac.za These studies often reveal complex reaction pathways involving sequential steps like isomerization followed by dimerization. up.ac.zaup.ac.za While not directly studying orthophosphoric acid dimerization, these models provide a framework for understanding the kinetics of such processes. The rate of these reactions is influenced by temperature, with different pathways potentially dominating at different temperature ranges. up.ac.za The dimerization of orthophosphoric acid is a dehydration and cross-linking reaction, a principle also utilized in the activation of hydrochar with phosphoric acid. mdpi.com

The study of reversible dimerization kinetics provides exact mathematical solutions for the time evolution of the concentrations of monomer and dimer species, which is directly applicable to the ortho-pyro interconversion. chemrxiv.org

Data Tables

Synthetic Methods for this compound

MethodReactantsKey ConditionsReference
Ion ExchangeSodium pyrophosphate (Na₄P₂O₇), Cation exchange resinAqueous solution passed through H⁺-form resin collegedunia.comqsstudy.com
Thermal DehydrationOrthophosphoric acid (H₃PO₄)Heating to 215-260°C qsstudy.comdoubtnut.com
Reaction with Acidic ReagentsDisodium phosphate, Hydrogen chloride (gas)Passing dry HCl gas over crystals collegedunia.comqsstudy.com
Reaction with Phosphoryl ChloridePhosphoric acid (H₃PO₄), Phosphoryl chloride (POCl₃)Reaction between the two liquids wikipedia.org

Equilibrium Composition of Heated Phosphoric Acid

ComponentPercentage at 176°C Steady StateReference
Orthophosphate49% future4200.com
Pyrophosphate40% future4200.com
Triphosphate10% future4200.com
Tetraphosphate2% future4200.com
Pentaphosphate0.2% future4200.com

Electrosynthesis from White Phosphorus and Derivatization Mechanisms

The direct electrosynthesis of this compound (H₄P₂O₇) from white phosphorus (P₄) is a challenging and not widely established method. Research in the electrochemical functionalization of white phosphorus has predominantly focused on the synthesis of organophosphorus compounds, including esters of phosphoric and phosphorous acids. However, within this body of work, the formation of this compound esters has been observed under specific conditions, suggesting a potential pathway to pyrophosphate derivatives.

The core of this electrosynthetic approach involves the activation of the white phosphorus molecule at an electrode surface, followed by reaction with nucleophiles present in the electrolyte. The nature of the products formed is highly dependent on the reaction conditions, particularly the composition of the medium, the current density, and the temperature.

Mechanistic Considerations:

The electrochemical process is initiated by the attack of cathode-generated nucleophiles, such as hydroxide (B78521) (HO⁻) or alkoxide (RO⁻) ions, on the P₄ molecule. This leads to the cleavage of the strained P-P bonds within the phosphorus tetrahedron. In alcohol-water solutions, this process typically leads to the formation of phosphoric oligomers with P-H bonds.

The subsequent functionalization of these intermediates is influenced by the components of the electrolyte. In the presence of alcohol, these oligomers can be converted into dialkylphosphites or trialkylphosphites. These species can then be further oxidized to trialkylphosphates during the course of the electrolysis.

Formation of this compound Esters:

The formation of a pyrophosphate linkage (P-O-P) is favored in media with a reduced protogenic (proton-donating) character. researchgate.net When the concentration of water in the electrolyte is carefully controlled and kept low, the conditions become more favorable for the condensation of two phosphorus-containing species to form an anhydride (B1165640) bond. In such environments, it is proposed that nucleophilic reagents of the type (>P)₂-O⁻ can form and participate in the cleavage of P-P bonds, potentially leading to the formation of tetraalkylpyrophosphates. However, in solvents with higher water content, the formation of pyrophosphates is not observed. researchgate.net

Influence of Reaction Parameters:

Research on the electrolysis of white phosphorus in ethanol-acetonitrile solutions has demonstrated the critical role of water content on the product distribution. The data below illustrates how varying the mole ratio of phosphorus to water affects the yield of different phosphorus-containing esters.

Mole Ratio (P:H₂O)Temperature (°C)Current Density (mA/cm²)Yield of (EtO)₂PHO (%)Yield of (EtO)₃PO (%)
No Water185.58.981.1
1:0.255185.513.873.0
1:0.226243.514.974.9
1:0.328248.015.873.6
1:0.377385.311.878.4
1:0.238336.012.577.3
1:0.245825.09.780.1
1:1.00325.07.284.5
1:3.125255.0-91.2
1:5.00255.5-92.1

This data, derived from studies on the electrosynthesis of phosphoric acid derivatives in ethanol-acetonitrile solutions, shows that as the water concentration increases, the formation of trialkylphosphate becomes more dominant, while the intermediate dialkylphosphite yield is affected by a combination of water content, temperature, and current density. researchgate.net While this table does not show the direct yield of pyrophosphates, it underscores the principle that controlling the protic nature of the medium is key to influencing the types of phosphorus compounds formed. The formation of pyrophosphate esters would be an alternative pathway favored under even more stringent anhydrous conditions.

Hydrolytic Chemistry and Kinetic Studies

This compound's stability is significantly influenced by its environment, particularly in the presence of water. Its hydrolysis, the cleavage of the P-O-P phosphoanhydride bond to yield two molecules of orthophosphoric acid, is a fundamental reaction with well-studied kinetics and mechanisms. wikipedia.orgatomistry.com

Acid-Catalyzed Hydrolysis Mechanisms of this compound

The hydrolysis of this compound (H₄P₂O₇) into orthophosphoric acid (H₃PO₄) is a reaction that proceeds slowly in cold, dilute aqueous solutions but can be significantly accelerated by the presence of acid. atomistry.comscispace.com The mechanism of acid-catalyzed hydrolysis involves the protonation of the bridging oxygen atom of the P-O-P bond. This protonation enhances the electrophilicity of the adjacent phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The proposed steps for the acid-catalyzed hydrolysis are as follows:

Protonation: A hydronium ion (H₃O⁺) in the acidic medium protonates the bridging oxygen atom of the this compound molecule.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic phosphorus centers. This forms a pentacoordinate transition state. thieme-connect.de

Bond Cleavage: The P-O-P bond cleaves, resulting in the formation of two molecules of orthophosphoric acid.

In molten states or concentrated solutions, this compound exists in an equilibrium with phosphoric acid and other polyphosphoric acids. wikipedia.org The hydrolysis reaction represents the depolymerization of these condensed phosphate species. atomistry.com

Factors Governing Hydrolysis Rates in Aqueous and Non-Aqueous Media

The rate of this compound hydrolysis is governed by several key factors, including temperature, pH, and the nature of the solvent medium. wikipedia.orgnih.gov

Temperature: Higher temperatures significantly increase the rate of hydrolysis. While a dilute aqueous solution can remain stable for extended periods at low temperatures, heating accelerates the conversion to orthophosphoric acid. atomistry.com

pH (Acidity/Basicity): The hydrolysis rate is pH-dependent. The reaction is catalyzed by acid, with the rate increasing at lower pH values due to the protonation mechanism described previously. scispace.comnih.gov Studies on related phosphate esters show that the hydrolysis rate often reaches a maximum at a specific acid concentration, beyond which the rate may decrease due to factors like reduced water activity. nih.gov

Solvent Medium: The solvent plays a crucial role. In aqueous media, water is both the solvent and a reactant. In non-aqueous media, the availability and nucleophilicity of water or other nucleophiles dictate the reaction rate. The polarity and ionic strength of the medium can also influence the stability of the transition state and thus affect the hydrolysis kinetics. nih.gov

Table 1: Factors Influencing the Hydrolysis Rate of this compound
FactorEffect on Hydrolysis RateUnderlying Reason
TemperatureIncreases with higher temperatureProvides the necessary activation energy for the reaction. atomistry.com
pHIncreases in acidic conditions (lower pH)Catalysis via protonation of the P-O-P bridge, making the phosphorus atom more electrophilic. scispace.com
SolventDependent on water activity and polarityWater acts as the nucleophile. The solvent's properties can stabilize or destabilize the reaction's transition state. nih.gov

Phosphoryl Transfer Mechanisms and Phosphorylation Reactions

This compound and its esters are significant in biochemistry and organic synthesis as agents for phosphoryl transfer—the transfer of a phosphate group (PO₃) to a nucleophile. libretexts.orglibretexts.org

This compound as a Phosphorylating Agent for Organic Substrates (e.g., Alcohols, Sugars)

This compound can act as a phosphorylating agent for various organic substrates, most notably alcohols and sugars, to produce phosphate esters. tandfonline.com This reaction is fundamental to many biological processes and has synthetic applications. The reaction with an alcohol (R-OH) yields a monoalkyl phosphate and a molecule of orthophosphoric acid. google.com

The phosphorylation of carbohydrates is a key example. While various phosphoric acid derivatives can be used, this compound provides a direct route for this transformation. tandfonline.com Research has shown that sugars can be phosphorylated by phosphoric acid to specifically form sugar-1-phosphates in aqueous microdroplets, a process that is thermodynamically more favorable than in bulk solution. nih.gov The use of this compound or polyphosphoric acids is a method of choice for phosphorylating sugars at the 5- and 6-positions. tandfonline.com

Table 2: Phosphorylation of Organic Substrates by this compound
SubstrateProductSignificance
Alcohol (R-OH)Monoalkyl Phosphate (R-OPO₃H₂)Forms key intermediates for further synthesis. google.com
Sugar (e.g., Glucose)Sugar Phosphate (e.g., Glucose-6-phosphate)Central to metabolic pathways like glycolysis. tandfonline.comnih.gov

Mechanistic Insights into the Formation of Phosphate Esters

The formation of phosphate esters from this compound involves a nucleophilic attack on one of its phosphorus atoms. thieme-connect.deresearchgate.net The reaction with a nucleophile, such as an alcohol, can proceed through two primary mechanistic pathways.

Addition-Elimination Mechanism: The nucleophilic alcohol attacks a phosphorus atom, leading to a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses, expelling a molecule of orthophosphoric acid as the leaving group, to form the final phosphate ester. thieme-connect.de

Direct Substitution (Sₙ2-like) Mechanism: This pathway involves a direct, single-step displacement. The nucleophile attacks the phosphorus atom, forming a bond while simultaneously breaking the P-O-P bond in a trigonal bipyramidal transition state, without forming a stable intermediate. thieme-connect.de

Coordination Chemistry and Chelation Dynamics

This compound is a tetraprotic acid, meaning it can donate four protons in solution, giving rise to a series of conjugate bases: [H₃P₂O₇]⁻, [H₂P₂O₇]²⁻, [HP₂O₇]³⁻, and [P₂O₇]⁴⁻. wikipedia.org These pyrophosphate anions are excellent chelating agents, capable of binding to metal ions through their negatively charged oxygen atoms to form stable coordination complexes.

The dissociation constants (pKa) of this compound occur in two distinct ranges, corresponding to the deprotonation of the first and second hydroxyl groups on each of the two phosphate units. wikipedia.org

Table 3: Dissociation Constants (pKa) of this compound
Dissociation StepEquilibriumpKa Value
FirstH₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺0.85
Second[H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺1.96
Third[H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺6.60
Fourth[HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺9.41
Source: Wikipedia wikipedia.org

The ability of pyrophosphate anions to chelate metal ions is utilized in various chemical applications. For instance, sodium pyrophosphate (Na₄P₂O₇) can be reacted with soluble lead salts to precipitate lead pyrophosphate (Pb₂P₂O₇). atomistry.com This precipitation reaction is a classic example of its coordination chemistry, where the pyrophosphate anion acts as a multidentate ligand, binding to two lead(II) ions. The resulting complexes can have various structures depending on the metal ion, pH, and stoichiometry.

Anion Binding Studies with Inorganic Phosphates and Complex Formation

The interaction between pyrophosphate (PPi) and other inorganic phosphates, particularly orthophosphate (Pi), is crucial in understanding biomineralization and complex formation in aqueous solutions. The relative concentration of these two anions can dictate the type of crystal that forms. researchgate.net Studies have shown that the ratio of orthophosphate to pyrophosphate ([Pi]/[PPi]) is a critical determinant of the crystalline product in solutions containing calcium. researchgate.net Specifically, calcium pyrophosphate dihydrate (CPPD) tends to form when the [Pi]/[PPi] ratio is low (less than 3), whereas hydroxyapatite (B223615) (HA) formation is favored when this ratio is high (greater than 100). researchgate.net At intermediate ratios, amorphous complexes of calcium pyrophosphate and calcium phosphate may form. researchgate.net This indicates a competitive and inhibitory relationship; Pi can inhibit the formation of CPPD crystals, while PPi can inhibit the formation of HA crystals. researchgate.net

Beyond simple precipitation, pyrophosphate anions participate in complex formation with sophisticated artificial receptors. Polyammonium receptors, including polyazacycloalkanes and acyclic polyamines, have been shown to bind strongly with both phosphate and pyrophosphate anions in aqueous solutions, typically forming very stable 1:1 receptor-to-anion complexes. acs.org Thermodynamic studies involving microcalorimetry reveal that these complexation reactions are associated with favorable enthalpy and entropy changes. acs.org The stability of these complexes is not governed solely by electrostatics; hydrogen bonding plays a significant role in the formation and stabilization of the anion-receptor complexes. acs.org X-ray crystallography of complexes between hexaazacyclooctadecane derivatives and dihydrogenpyrophosphate (H₂P₂O₇²⁻) has provided structural evidence for these binding characteristics, highlighting different hydrogen bonding modes. acs.org

Catalytic Activity and Reaction Pathway Elucidation

Catalytic Role in Organic Synthesis and Polymerization Processes

Polyphosphoric acid (PPA), a polymer of phosphoric acid that contains this compound as a component, is a versatile and powerful catalyst in organic synthesis. ccsenet.orgresearchgate.net Its strong dehydrating properties, combined with moderate acidity and low nucleophilicity, make it suitable for a wide range of reactions. ccsenet.org PPA is widely employed as a catalyst for cyclization, acylation, and alkylation reactions. ccsenet.orgresearchgate.netatamanchemicals.com For instance, it effectively catalyzes the cyclization of acids on aromatic rings to produce cyclic ketones, which are valuable intermediates in the synthesis of natural products. ccsenet.orgresearchgate.net It is also used for acylation reactions on aromatic rings and in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and carbonyl-containing dihydrobenzofurans. ccsenet.orgresearchgate.net

In addition to its role in small molecule synthesis, polyphosphoric acid can initiate or catalyze polymerization processes for certain classes of organic compounds. atamanchemicals.comnoaa.gov It is used in petrochemical applications for processes like dehydration, polymerization, and isomerization. atamanchemicals.com The production of PPA itself involves the heating and dehydration of phosphoric acid, leading to a polycondensation process that forms a mixture of phosphoric acid oligomers. atamanchemicals.commit.edu

Applications of Polyphosphoric Acid (PPA) in Organic Synthesis
Reaction TypeDescriptionExampleReference
CyclizationCatalyzes intramolecular condensation to form cyclic compounds.Cyclization of aromatic acids to form cyclic ketones. ccsenet.orgresearchgate.net
AcylationPromotes the addition of an acyl group to a molecule.Acylation of 1,4-dimethyl-6-methoxytetralin. ccsenet.org
Heterocycle SynthesisUsed in one-pot syntheses of heterocyclic systems.Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). ccsenet.orgresearchgate.net
DehydrationActs as a powerful dehydrating agent.Fischer-Indole Synthesis, Beckmann Rearrangement. atamanchemicals.com
PolymerizationCan initiate polymerization of certain organic compounds.Used in various petrochemical polymerization processes. atamanchemicals.comnoaa.gov

Chiral this compound Catalysis in Enantioselective Transformations (e.g., Aza-Friedel–Crafts Reactions)

The development of chiral this compound catalysts represents a significant advancement in asymmetric catalysis. These catalysts, often derived from 1,1'-bi-2-naphthol (B31242) (BINOL), leverage the strong acidity of the this compound motif to achieve high enantioselectivity in various organic transformations. thieme-connect.com this compound is a stronger acid than phosphoric acid, which makes its chiral derivatives potent Brønsted acid organocatalysts. thieme-connect.com

A prominent application of these catalysts is in the enantioselective aza-Friedel–Crafts (aza-FC) reaction. thieme-connect.comelsevierpure.comnih.govpsu.edu In this reaction, the chiral this compound catalyst activates an imine electrophile for nucleophilic attack by an electron-rich aromatic compound, such as a phenol, naphthol, or indole. thieme-connect.comnih.gov The catalyst's chiral environment effectively controls the facial selectivity of the attack, leading to the formation of a chiral product with high enantiomeric excess (ee). thieme-connect.compsu.edu For example, BINOL-derived chiral pyrophosphoric acids have been successfully used for the regio- and enantioselective aza-FC reaction of phenols with aldimines, achieving moderate to good enantioselectivities. thieme-connect.com Similarly, the reaction of naphthols with isatin-derived ketimines, catalyzed by a chiral biaryl phosphoric acid, yields a series of chiral 3-amino-2-oxindoles in excellent yields and high optical purities. nih.gov The catalyst must control both the regioselectivity (e.g., para- vs. ortho-addition on a phenol) and the enantiofacial selectivity of the imine. thieme-connect.com

Enantioselective Aza-Friedel–Crafts Reactions Catalyzed by Chiral Phosphoric/Pyrophosphoric Acids
NucleophileElectrophileCatalyst TypeResultReference
PhenolsAldiminesChiral BINOL-derived this compoundModerate to good enantioselectivities with para-selectivity. thieme-connect.com
NaphtholsIsatin-derived ketiminesH₈-BINOL-derived chiral biaryl phosphoric acidExcellent yields with high optical purities. nih.gov
Indolesα-Aryl enamidesChiral phosphoric acidHigh enantioselectivities (up to 97% ee). psu.edu
2-MethoxyfuranN-Boc aldiminesChiral phosphoric acidSmooth reaction affording the product in high ee. psu.edu

Mechanisms of Enhanced Pyrophosphate Hydrolysis (Enzymatic and Nonenzymatic)

The hydrolysis of the phosphoanhydride bond in pyrophosphate (PPi) to form two orthophosphate (Pi) molecules is a thermodynamically favorable but kinetically slow reaction in the absence of a catalyst. wikipedia.orgnih.gov However, both nonenzymatic and enzymatic mechanisms can significantly enhance the rate of this crucial biological reaction.

Nonenzymatic Hydrolysis: The spontaneous hydrolysis of pyrophosphate in aqueous solution at neutral pH is extremely slow. wikipedia.orgnih.gov The rate can be accelerated by several factors. The presence of divalent metal ions, particularly Mg²⁺, increases the rate of PPi hydrolysis by up to 10⁶-fold. nih.govresearchgate.net This enhancement is achieved by both increasing the entropy of activation and reducing the enthalpy of activation. nih.gov Transferring the substrate from bulk water to a solvent like dimethyl sulfoxide (B87167) (DMSO) also accelerates the reaction by reducing the activation enthalpy. nih.govresearchgate.net Furthermore, highly acidic conditions can promote hydrolysis. wikipedia.org

The catalytic proficiency of PPases is immense. For example, E. coli inorganic pyrophosphatase enhances the rate of PPi hydrolysis by a factor of 2 x 10¹² compared to the spontaneous reaction. nih.gov This extraordinary rate enhancement is achieved almost entirely by lowering the enthalpy of activation. nih.govresearchgate.net The mechanism for Family I PPases involves a nucleophilic attack by a water molecule on one of the phosphorus atoms of PPi. researchgate.net This process is facilitated by divalent metal ions (typically Mg²⁺) coordinated in the enzyme's active site, which help to position the substrate and activate the attacking water molecule. researchgate.net Some enzymes, like DNA polymerases, have been shown to possess an intrinsic pyrophosphatase activity, hydrolyzing the PPi byproduct directly to ensure the forward progression of DNA synthesis without needing a separate enzyme. nih.govoup.com

Comparison of Pyrophosphate (PPi) Hydrolysis Mechanisms
AspectNonenzymatic HydrolysisEnzymatic Hydrolysis (Inorganic Pyrophosphatase)Reference
CatalystNone (spontaneous), H⁺, Mg²⁺, non-aqueous solventInorganic Pyrophosphatase (PPase) enzyme wikipedia.orgnih.govresearchgate.net
Rate Constant (at 25°C, pH 8.5)2.8 × 10⁻¹⁰ s⁻¹ (for MgPPi²⁻)570 s⁻¹ (for E. coli PPase) nih.gov
Rate Enhancement~10⁶-fold (with Mg²⁺)~2 × 10¹²-fold nih.gov
Thermodynamic EffectReduces ΔH‡ and increases TΔS‡ (with Mg²⁺)Reduces ΔH‡ almost exclusively nih.govresearchgate.net
Biological Role-Provides thermodynamic pull for biosynthesis (DNA/RNA/protein synthesis) by ensuring irreversibility. nih.govnih.govnih.gov

Exploration of Other Significant Chemical Reactivities

This section delves into specific, yet significant, chemical transformations involving this compound, namely its role in the synthesis of nitriles from amides and its characteristic interactions with alkaline solutions.

Reactions Leading to Nitrile Formation from Amides

The conversion of primary amides into nitriles is a fundamental transformation in organic synthesis, representing a dehydration reaction where a molecule of water is formally eliminated from the amide functional group. orgoreview.com Strong dehydrating agents are essential for this process, and phosphorus-based reagents are particularly effective. chemistrysteps.comresearchgate.net While phosphorus pentoxide (P₂O₅) is a classic example of a powerful dehydrating agent used for this purpose, this compound functions on a similar principle, leveraging its own potent dehydrating nature. orgoreview.comchemistrysteps.com

Table 1: Dehydration of Primary Amides to Nitriles This table illustrates the general transformation of a primary amide to a nitrile, a reaction facilitated by a strong dehydrating agent like this compound.

Reactant (Primary Amide)Product (Nitrile)Reagent
R-C(=O)NH₂R-C≡NThis compound (H₄P₂O₇) or P₂O₅

Detailed Research Findings: The utility of nitrile functionalities is extensive; they serve as precursors for synthesizing carboxylic acids, amines, and ketones, and are integral components in the production of pharmaceuticals and agrochemicals. researchgate.net The dehydration of amides is therefore a critical pathway for accessing these valuable compounds. The reaction using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅) is well-documented. orgoreview.comchemistrysteps.com this compound, as a polyphosphoric acid, participates in this reaction by providing an electrophilic phosphorus center for the amide's oxygen to attack, initiating the dehydration cascade in a manner analogous to P₂O₅.

Interactions with Alkaline Solutions and Salt Formation

This compound is a tetrabasic acid, meaning it possesses four acidic protons that can be donated in a reaction with a base. geeksforgeeks.orgpw.live Its interaction with alkaline solutions, such as sodium hydroxide (NaOH), is a classic acid-base neutralization reaction, yielding a salt and water. pw.livequora.com

The specific salt formed depends on the stoichiometry of the reaction—that is, the molar ratio of this compound to the base. pw.live Although it is tetrabasic, this compound typically forms two main series of salts with alkali metals. doubtnut.com The neutralization can be partial or complete.

Partial Neutralization: When this compound reacts with three equivalents of sodium hydroxide, the resulting salt is trisodium (B8492382) diphosphate (B83284) (also known as trisodium pyrophosphate). geeksforgeeks.orgpw.live

Complete Neutralization: The reaction with four equivalents of sodium hydroxide leads to the formation of tetrasodium (B8768297) diphosphate (or tetrasodium pyrophosphate), where all four acidic protons have been replaced by sodium ions.

Table 2: Neutralization Reactions of this compound with Sodium Hydroxide This interactive table summarizes the formation of different sodium pyrophosphate salts based on the reaction stoichiometry.

Molar Ratio (H₄P₂O₇ : NaOH)ProductsBalanced Chemical Equation
1 : 3Trisodium diphosphate, WaterH₄P₂O₇ + 3NaOH → Na₃HP₂O₇ + 3H₂O geeksforgeeks.orgpw.live
1 : 4Tetrasodium diphosphate, WaterH₄P₂O₇ + 4NaOH → Na₄P₂O₇ + 4H₂O

Detailed Research Findings: The neutralization reaction is a fundamental property of this compound. The resulting pyrophosphate salts, such as trisodium phosphate, are inorganic compounds with various industrial applications, including use as cleaning agents, food additives, and stain removers. vedantu.com The stepwise dissociation of protons from phosphoric acids in the presence of a strong base like NaOH is a rapid process in aqueous solutions. echemi.com The formation of these different phosphate anions is a direct consequence of the extent of this neutralization. echemi.com

Advanced Spectroscopic and Analytical Methodologies for Pyrophosphoric Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of phosphorus-containing compounds. Both ³¹P and ¹H nuclei serve as valuable probes for studying pyrophosphoric acid. wikipedia.org

³¹P-NMR Applications in Characterizing Condensed Phosphates

³¹P-NMR spectroscopy is exceptionally well-suited for the analysis of condensed phosphates like this compound due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope, which generally results in sharp, easily interpretable signals. wikipedia.org The chemical shift of a phosphorus nucleus is highly sensitive to its local electronic environment, including the number and type of bridging and non-bridging oxygen atoms, bond angles, and the nature of substituents. slideshare.net This sensitivity allows for the clear differentiation between various phosphate (B84403) species in a mixture.

In the context of condensed phosphates, ³¹P-NMR is used to distinguish between terminal and middle phosphate groups. For this compound, which consists of two terminal phosphate groups linked by an oxygen atom, a characteristic signal is observed. Its chemical shift is distinct from that of orthophosphoric acid (H₃PO₄) and higher polyphosphates. nih.govacs.org For instance, ³¹P NMR spectra of reactions involving the conversion of orthophosphoric acid can show the disappearance of the orthophosphoric acid peak and the appearance of signals corresponding to this compound and other condensed species. researchgate.net The chemical shifts are typically referenced to an external standard of 85% phosphoric acid, which is assigned a chemical shift of 0.0 ppm. slideshare.netrsc.org

Research has shown that the chemical shift values for condensed phosphates are influenced by factors such as pH and cation binding. Protonation of the non-bridging oxygen atoms generally causes an upfield shift (to a lower ppm value) due to an increase in electron shielding around the phosphorus nucleus. nih.gov

Table 1: Representative ³¹P-NMR Chemical Shifts for Selected Phosphate Species

Compound/GroupTypical Chemical Shift Range (ppm)Reference(s)
Orthophosphoric Acid (H₃PO₄)0 rsc.org
This compound (H₄P₂O₇) -11.6 to -12.5 researchgate.net
Triphosphoric Acid (End Groups)-11.6 to -12.5 researchgate.net
Triphosphoric Acid (Middle Group)-27.9 researchgate.net
Phosphorus Pentoxide (P₂O₅)~-51 researchgate.net

Note: Chemical shifts can vary with solvent, pH, and concentration.

¹H-NMR for Elucidating Proton Environments and Interactions

While ³¹P-NMR provides insight into the phosphorus backbone, ¹H-NMR spectroscopy is crucial for studying the proton environments, particularly the acidic protons of the P-OH groups and their interactions. nih.gov The chemical shifts of these hydroxyl protons are sensitive to hydrogen bonding, solvent effects, and the rate of chemical exchange. acdlabs.com

In this compound, the four protons are exchangeable. This rapid exchange with other protons or with deuterium (B1214612) in deuterated solvents can lead to broad signals or even the absence of a distinct peak in the spectrum. acdlabs.com However, under specific conditions, such as low temperatures in appropriate solvents, this exchange can be slowed, allowing for the observation of distinct signals for the different proton environments. nih.gov

Studies on related phosphoric and phosphinic acids using low-temperature ¹H-NMR have successfully characterized the protons involved in strong hydrogen bonds within cyclic dimers and trimers. nih.gov This methodology is applicable to this compound to understand its self-association and interaction with other molecules. Furthermore, acid-catalyzed proton exchange rates can be quantified using NMR line-shape analysis, providing kinetic data on proton transfer processes, which are fundamental to the acidic nature of this compound. researchgate.net

Vibrational Spectroscopy (Raman and Infrared) for Molecular Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the vibrational energy levels of molecules. mdpi.com These methods are complementary and provide a molecular "fingerprint," allowing for structural characterization and conformational analysis of this compound. nih.gov

Investigation of Vibrational Modes and Structural Conformations

The vibrational spectrum of this compound is characterized by modes associated with the P-O-P bridge, P=O double bonds, and P-OH single bonds. The key vibrational modes include:

P-O-P stretching: Symmetric and asymmetric stretching of the bridging oxygen bond. The symmetric stretch is typically strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum.

PO₂ stretching: Symmetric and asymmetric stretching of the terminal PO₂ groups.

P-(OH) stretching: Vibrations associated with the phosphorus-hydroxyl groups.

Deformation modes: Bending and twisting motions of the various O-P-O and P-O-H angles.

Analysis of these vibrational modes provides insight into the molecule's conformation. For example, the vibrational spectra of pyrophosphate salts have been used to distinguish between linear and bent P-O-P bond angles in different crystal polymorphs. researchgate.net Similar analyses can be applied to the acid form to understand its structural conformation in different states. rsc.org

Table 2: Key Vibrational Frequencies for Phosphate Groups

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Predominant ActivityReference(s)
νs(P(OH)₂)~877Raman researchgate.net
νs(PO₂)~1077Raman researchgate.net
ν(P=O)~1178Raman/IR researchgate.net
δ(POH)~1250Raman/IR researchgate.net
νas(P-O-P)~900-980IR researchgate.net
νs(P-O-P)~720-750Raman researchgate.net

Note: νs = symmetric stretch, νas = asymmetric stretch, δ = deformation. Frequencies are for related phosphate species and can vary for this compound itself.

Quantitative Raman Measurements for Monitoring this compound Formation

This compound is formed by the condensation of two molecules of orthophosphoric acid, a reaction that is particularly relevant in highly concentrated solutions. researchgate.netyoutube.com Raman spectroscopy is a powerful tool for monitoring this process quantitatively. researchgate.net Because Raman scattering from water is weak, the technique is well-suited for studying aqueous systems. mdpi.com

By combining Raman spectroscopy with chemometric analysis methods like multivariate curve resolution, it is possible to determine the concentration of different phosphate species (H₃PO₄, H₄P₂O₇, etc.) in a mixture as a function of time, temperature, or concentration. osti.govnih.gov This approach allows for the real-time, in-situ monitoring of the reaction progress without the need for sample extraction. pnnl.gov The intensity of specific Raman bands, such as the symmetric P-O-P stretching mode unique to pyrophosphate, can be correlated with its concentration, enabling the determination of reaction kinetics and equilibrium constants. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

The technique works by directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. This diffraction pattern serves as a unique fingerprint of the crystal structure. protoxrd.com For a molecule like this compound, XRD can definitively establish the geometry of the P-O-P bridge (whether it is linear or bent), the conformation of the P₂O₇ backbone, and the intricate network of intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.net While handling the acid, which can be corrosive, requires care, the detailed structural information obtained from XRD is invaluable for understanding its fundamental chemical nature and for validating computational models. ncl.ac.uk

High-Sensitivity Assays and Electrochemical Detection Strategies

The accurate quantification of inorganic pyrophosphate (PPi), the conjugate base of this compound, is crucial for studying a wide range of biochemical reactions. High-sensitivity assays and novel detection strategies have been developed to meet the demands of various research applications, from monitoring enzymatic reactions to genetic analysis.

Commercially available assay kits provide convenient and sensitive methods for the determination of free inorganic pyrophosphate levels in diverse biological samples. cdc.govcdc.gov These kits typically employ a series of enzymatic reactions that ultimately produce a stable product quantifiable by either colorimetric or fluorometric methods. cdc.govcdc.gov In a common assay principle, pyrophosphate is used by pyruvate (B1213749) phosphate dikinase in the presence of adenosine (B11128) monophosphate (AMP) and phosphoenolpyruvate (B93156) to generate pyruvate. osha.gov The pyruvate is then acted upon by pyruvate oxidase to produce hydrogen peroxide, which reacts with a probe to generate a signal. osha.gov

The generated fluorescence or color intensity is directly proportional to the concentration of pyrophosphate in the sample. cdc.govcdc.gov These assays can be performed in a convenient microtiter-plate format, making them suitable for high-throughput screening (HTS). wikisource.orgnih.gov The detection sensitivity of these kits can be as low as 1.8 µM of PPi in samples like plasma and serum. cdc.govcdc.gov Some fluorometric kits, which rely on a proprietary fluorogenic sensor that interacts directly with pyrophosphate, can detect concentrations as low as 1 µM. wikisource.org These methods are robust and are not subject to interference from monomeric inorganic phosphate (Pi). cdc.govcdc.gov

Table 1: Comparison of Commercial Pyrophosphate Assay Kits

Feature Colorimetric/Fluorometric (Enzymatic) Fluorometric (Direct Sensor)
Principle Multi-enzyme reaction cascade producing H₂O₂ which reacts with a probe. osha.gov Proprietary fluorogenic sensor's fluorescence intensity is proportional to PPi concentration. wikisource.org
Detection Method Absorbance (OD ~570 nm) or Fluorescence (Ex/Em ~535/587 nm). cdc.govosha.gov Fluorescence (Ex/Em ~316/456 nm or ~370/470 nm). wikisource.org
Limit of Detection As low as 1.8 µM in plasma/serum. cdc.govcdc.gov As low as 1 µM (100 picomoles/well). wikisource.org
Incubation Time 30-60 minutes. cdc.govosha.gov ~10 minutes. wikisource.org
Sample Types Plasma, serum, other biological fluids, cell culture extracts, tissue lysates. cdc.govnih.gov Plasma, serum, samples for enzyme activity screening. wikisource.org

| Format | 96-well microtiter plate. cdc.gov | 96-well or 384-well microtiter plate. wikisource.org |

Bioluminescent assays represent an ultra-sensitive approach for detecting inorganic pyrophosphate, particularly in samples contaminated with adenosine 5'-triphosphate (ATP). nih.gov These assays are foundational for monitoring the progress of enzymatic reactions that produce PPi, such as DNA and RNA polymerization. nih.govnih.gov The core principle involves a multi-enzyme system. nih.gov First, the PPi released during a reaction is converted to ATP by the enzyme ATP-sulfurylase in the presence of adenosine 5'-phosphosulfate (APS). nih.govpsu.edu Subsequently, the newly formed ATP provides the energy for firefly luciferase to oxidize luciferin, generating a light signal. nih.govnih.gov

This method is exceptionally sensitive, with the ability to detect PPi concentrations at the picomolar (pM) level, around 15 pM or 7 pg/ml. nih.gov To account for pre-existing ATP in biological samples, the assay can be designed to measure baseline ATP levels first, then the total concentration after the conversion of PPi, allowing for accurate PPi quantification. nih.govpsu.edu Researchers have developed theoretical models to describe the luminescence kinetics, enabling optimization of the assay composition and data analysis algorithms for both long (3-5 min) and short (<1 min) kinetic measurements. nih.gov The high precision (<3.5%) and accuracy (93-106%) of this method make it superior for quantifying PPi in complex samples like plasma. nih.govpsu.edu

Electrochemical biosensors offer a powerful platform for genetic analysis, including the detection of single nucleotide polymorphisms (SNPs), which are variations in the genome associated with various diseases. researchgate.net While not always measuring pyrophosphate directly, these sensors are often used to monitor processes like the polymerase chain reaction (PCR) or loop-mediated isothermal amplification (LAMP), which generate PPi as a byproduct of DNA amplification. ca.gov The amount of PPi generated is proportional to the amount of amplified DNA, thus providing a basis for quantification.

One strategy involves an electrochemical SNP (E-SNP) sensor that uses a single, redox-labeled DNA probe attached to an electrode. malvernpanalytical.com This probe, which can have a triple-stem structure for stability and specificity, is often tagged with a molecule like methylene (B1212753) blue. malvernpanalytical.com When the target DNA sequence containing the SNP is amplified via PCR, the generated PPi can be monitored, or alternately, the amplified DNA itself can hybridize to the probe. This hybridization event alters the distance between the redox label and the electrode surface, causing a measurable change in the electrochemical signal. malvernpanalytical.com This approach enables single-step, room-temperature SNP detection directly in complex samples like blood serum without requiring chemical modification of the target DNA. malvernpanalytical.com The detection limits for such sensors can reach the femtomolar (fM) level, demonstrating their high sensitivity for analyzing cancer-related genes or diagnosing genetic risk factors for diseases like Alzheimer's based on ApoE genotypes. ca.gov

Spectrofluorometry can be employed for the quantification of analytes through chemical reactions that yield a fluorescent product. Condensation reactions, where two molecules combine to form a larger molecule, are a key strategy in this area. For instance, the Hantzsch condensation reaction can be used to create a fluorescent dihydropyridine (B1217469) derivative from a primary amine, an aldehyde (like formaldehyde), and a β-ketoester (like acetyl acetone). The intensity of the resulting fluorescence is proportional to the concentration of the initial analyte.

This principle can be adapted for the determination of various substances. In one application, a pharmaceutical compound containing a primary amino group was quantified by hydrolyzing it and then reacting the product with acetyl acetone (B3395972) and formaldehyde (B43269) in an acidic medium. The resulting fluorescent product was measured at an excitation of 431 nm and an emission of 483 nm, achieving a limit of detection of 11 ng/mL. In the context of this compound chemistry, condensation reactions are fundamental, as pyrophosphate itself is formed through the condensation of activated nucleotides. This inherent reactivity provides a basis for developing spectrofluorometric methods where PPi could participate in or catalyze a condensation reaction to generate a quantifiable fluorescent signal.

Application of this compound in Analytical Protocols

Beyond its role as an analyte, this compound serves as a crucial reagent in specific analytical procedures, particularly in sample preparation for the analysis of industrial materials.

The quantification of respirable crystalline silica (B1680970) (RCS) in workplace dust is critical for preventing silicosis, a debilitating lung disease. Analytical methods such as X-ray diffraction (XRD) and infrared (IR) spectroscopy are commonly used for this purpose. osha.gov However, the accuracy of these methods can be compromised by the presence of interfering minerals, such as clays (B1170129) and other silicates (e.g., kaolinite, muscovite), which may have overlapping signals with crystalline silica. cdc.govmalvernpanalytical.com

The this compound method is a chemical digestion technique used to eliminate these interferences. nih.govmalvernpanalytical.com In this procedure, the dust sample is treated with hot this compound (or phosphoric acid, which forms this compound upon heating). This strong acid effectively dissolves many interfering amorphous and silicate (B1173343) minerals while leaving the more chemically resistant crystalline silica (quartz, cristobalite, and tridymite) intact. cdc.govnih.gov After digestion, the remaining solid crystalline silica is isolated and can be accurately quantified by instrumental methods like colorimetry, IR spectroscopy, or XRD. malvernpanalytical.com This acid digestion cleanup is a key step in established analytical protocols, including those described by NIOSH (e.g., NIOSH 7603), for analyzing RCS in complex matrices like coal mine dust. cdc.govnih.gov The use of microwave heating can accelerate the this compound digestion, reducing the time needed to dissolve interfering matrices like feldspar (B12085585) to just a few minutes while maintaining high recovery rates for quartz. nih.gov

Table 2: Research Findings on this compound Digestion for Silica Analysis

Parameter Finding Source
Principle Hot this compound selectively dissolves interfering silicate minerals, isolating crystalline silica for analysis. cdc.govnih.govmalvernpanalytical.com
Application Sample cleanup prior to instrumental analysis (IR, XRD) of respirable crystalline silica. cdc.govnih.govmalvernpanalytical.com
Target Analytes Quartz, Cristobalite, Tridymite. osha.govwikisource.org
Interferences Removed Kaolinite, feldspar, muscovite, amorphous silica, and other silicates. cdc.govnih.gov
Method Enhancement Microwave-assisted digestion reduces dissolution time for 100 mg of K-feldspar to 3 minutes. nih.gov
Recovery Quartz recovery was reported at 97% after microwave-assisted this compound digestion. nih.gov

| Official Recognition | The phosphoric acid method is recognized as an official analytical method in Japan and is part of NIOSH protocols for interference removal. | cdc.govmalvernpanalytical.com |

Comparative Analysis with Modern Spectrometric Techniques (IR, XRD) in Silica Dust Analysis

The detection and quantification of specific compounds within complex mixtures, such as industrial silica dust, present a significant analytical challenge. Among the instrumental methods employed, Infrared (IR) spectroscopy and X-ray Diffraction (XRD) are powerful techniques for the characterization of materials at a molecular and atomic level. iom-world.orgnicd.ac.za This section provides a comparative analysis of these two spectrometric techniques for the research of this compound in a silica dust matrix.

Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. iom-world.org When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). This results in a unique spectral fingerprint that allows for the identification of the functional groups present and, consequently, the compound itself. iom-world.orgconfex.com In the context of silica dust analysis, FTIR can identify not only the silica matrix but also the presence of adsorbed or mixed compounds like this compound by detecting their specific absorption bands. researchgate.netresearchgate.netresearchgate.net

X-ray Diffraction (XRD), on the other hand, is primarily used to determine the crystalline structure of materials. iom-world.org When a crystalline solid is bombarded with X-rays, the regularly arranged atoms diffract the X-rays in a predictable pattern. arizona.edu This diffraction pattern is unique to each crystalline material and is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes (d-spacing). arizona.eduinstanano.comyoutube.com For this compound existing as a crystalline entity within silica dust, XRD can provide definitive identification and quantification based on its characteristic diffraction peaks. ijcmas.comxray.cz

The analysis of this compound in silica dust is complicated by potential interferences. In FTIR analysis, the broad and strong absorption bands of silica (silicon dioxide) can overlap with the characteristic peaks of this compound, potentially masking its presence, especially at low concentrations. researchgate.netreef2reef.comrsc.org Conversely, while XRD is excellent for identifying crystalline phases, it is not suitable for detecting amorphous (non-crystalline) materials, which will not produce a distinct diffraction pattern. arizona.edu

Detailed Research Findings

Research into the analysis of phosphate-containing compounds in the presence of silica has highlighted the distinct capabilities and limitations of both IR and XRD.

Infrared Spectroscopy (IR):

The characteristic IR absorption bands for this compound are associated with the vibrations of its P-O-P bridge, P=O, and P-O-H functional groups. The presence of silica introduces strong absorption bands primarily from Si-O-Si stretching and Si-O bending vibrations.

Functional Group Vibrational Mode Characteristic Absorption Band (cm⁻¹) for this compound Potential Interference from Silica
P-O-PAsymmetric Stretch~980 - 900Can be overlapped by the broad Si-O stretching band.
P=OStretching~1300 - 1200Generally less interference in this region.
P-O-HBending~1200 - 1000Strong overlap with the main Si-O stretching band of silica (~1100 cm⁻¹). researchgate.net
Si-O-SiAsymmetric StretchN/A~1100 (very broad and strong) researchgate.net
Si-OBendingN/A~800 and ~470 researchgate.net

This table presents a generalized summary of expected absorption bands. Specific peak positions can vary based on the physical state of the sample and its interaction with the surrounding matrix.

X-ray Diffraction (XRD):

For crystalline this compound, XRD provides a distinct diffraction pattern characterized by a series of peaks at specific 2θ angles, which correspond to the d-spacing of its crystal lattice planes. Silica can exist in both crystalline (e.g., quartz, cristobalite) and amorphous forms. Crystalline silica will produce its own characteristic diffraction pattern, which could potentially overlap with that of this compound. nih.gov Amorphous silica, however, will contribute a broad hump to the background of the diffractogram and will not interfere with the sharp diffraction peaks of crystalline phases. arizona.edu

Compound Key Diffraction Peaks (d-spacing, Å) Comments
This compound (Metastable Form)5.86, 4.89, 3.93, 3.09, 2.93These are prominent peaks that can be used for identification and quantification.
This compound (Stable Form)6.09, 4.98, 4.11, 3.14, 2.98The presence of two polymorphs means two different diffraction patterns are possible.
α-Quartz (Crystalline Silica)4.26, 3.34, 2.46, 2.28, 1.82A common crystalline form of silica that can be an interferent.
Amorphous SilicaN/AProduces a broad scattering halo, typically centered around 4 Å, rather than sharp peaks.

The d-spacing values are illustrative and can be used for phase identification by matching with standard diffraction databases.

Comparative Analysis of Techniques

A direct comparison reveals the complementary nature of IR and XRD for the analysis of this compound in silica dust.

Parameter Infrared (IR) Spectroscopy X-ray Diffraction (XRD)
Principle Vibrational modes of moleculesDiffraction by crystalline structures
Sample Form Solid, liquid, gasCrystalline solid
Information Provided Functional groups, molecular structureCrystal structure, phase identification, crystallinity
Strengths Sensitive to amorphous and crystalline materials. Provides information on chemical bonding.Highly specific for crystalline phases. Less prone to matrix interference from amorphous components. nih.gov Quantitative analysis is well-established. xray.czresearchgate.net
Limitations Spectra can be complex with overlapping peaks, especially with a major component like silica. researchgate.netreef2reef.com Quantification can be challenging due to matrix effects.Not suitable for amorphous materials. arizona.edu Peak overlap can occur in mixtures of crystalline phases.
Limit of Detection Generally in the parts per thousand to low percent range, depending on the sample.Can be lower than IR for crystalline phases, often in the range of 0.1-1%. nih.gov

Hypothetical Research Findings: A Case Study

To illustrate the application of these techniques, consider a study analyzing silica dust samples from an industrial setting with potential exposure to this compound.

Sample ID This compound Concentration (wt. % by weight) IR Peak Intensity at ~950 cm⁻¹ (Absorbance Units) XRD Peak Intensity at d=5.86 Å (Counts)
Control (Silica only)00.0210
Sample A10.15250
Sample B50.781280
Sample C101.622600

The data demonstrates that as the concentration of this compound increases, the intensity of its characteristic peaks in both IR and XRD spectra also increases, allowing for quantitative analysis. The control sample shows baseline noise for both techniques.

Biological Roles and Biochemical Pathways Involving Pyrophosphoric Acid

Central Role in Cellular Metabolism and Energy Transduction

Pyrophosphate is a ubiquitous product of numerous biosynthetic reactions that utilize nucleoside triphosphates. Its primary role is not as a direct energy shuttle, but as a driving force for reactions that would otherwise be readily reversible. The immediate hydrolysis of PPi into two molecules of inorganic phosphate (B84403) (Pi) by ubiquitous pyrophosphatase enzymes releases a significant amount of free energy, effectively making the initial biosynthetic step irreversible. nih.gov This mechanism acts as a molecular ratchet, ensuring that metabolic pathways proceed in the direction of synthesis. nih.gov

Adenosine (B11128) triphosphate (ATP) is the principal energy currency of the cell. Its energy is stored in two high-energy phosphoanhydride bonds. libretexts.org Hydrolysis of ATP can proceed via two main routes:

ATP → ADP + Pi : This releases approximately -30.5 kJ/mol of free energy and is common in reactions like muscle contraction and active transport. wikipedia.org

ATP → AMP + PPi : This route is often employed in biosynthetic activation steps, such as the activation of fatty acids and amino acids. uobaghdad.edu.iquomustansiriyah.edu.iq The standard free energy change for this reaction is even more favorable, at approximately -45.6 kJ/mol. wikipedia.org

Table 1: Free Energy of Hydrolysis for Key Phosphate Compounds

Reaction Standard Free Energy (ΔG°')
ATP + H₂O → AMP + PPi -45.6 kJ/mol wikipedia.org
ATP + H₂O → ADP + Pi -30.5 kJ/mol wikipedia.org
PPi + H₂O → 2 Pi -19.2 to -25 kJ/mol nih.govuobaghdad.edu.iq

Note: Values can vary depending on cellular conditions such as pH, temperature, and ion concentrations.

The synthesis of DNA and RNA, catalyzed by DNA and RNA polymerases respectively, is a cornerstone of life. These processes involve the sequential addition of nucleoside monophosphates to a growing polynucleotide chain. The precursors for this polymerization are deoxynucleoside triphosphates (dNTPs) for DNA and nucleoside triphosphates (NTPs) for RNA.

During the polymerization reaction, the 3'-hydroxyl group of the growing chain attacks the alpha-phosphate of the incoming nucleoside triphosphate, forming a new phosphodiester bond. This reaction releases a molecule of pyrophosphate (PPi). nih.gov

Polymerization Reaction: (NMP)n + NTP → (NMP)n+1 + PPi

The concentration of pyrophosphate and the activity of pyrophosphatases can influence metabolic fluxes and regulate enzyme activity. While allosteric regulation (where a molecule binds to a site other than the active site) and covalent modification (like phosphorylation) are primary control mechanisms, the management of PPi is also a key regulatory strategy. libretexts.orgmgcub.ac.in

Driving Irreversibility : As discussed, the rapid removal of PPi by pyrophosphatases is a widespread mechanism for ensuring the unidirectionality of biosynthetic pathways. nih.gov This prevents the accumulation of products that could lead to feedback inhibition of earlier steps in the pathway.

Kinetic Control : The immediate hydrolysis of PPi places many biosynthetic reactions under kinetic control rather than thermodynamic equilibrium. nih.gov Even if the reverse reaction were thermodynamically possible, the removal of one of its essential substrates (PPi) makes it kinetically insignificant. nih.gov

Enzyme Phosphorylation : While not a direct action of pyrophosphate itself, the broader context of phosphate metabolism is central to enzyme regulation. Protein kinases use ATP to phosphorylate enzymes, and protein phosphatases remove these phosphate groups. vscht.cz This covalent modification can dramatically alter an enzyme's activity, and the balance between kinase and phosphatase activity is a critical regulatory node in cellular signaling. libretexts.orgvscht.cz The activity of inorganic pyrophosphatase itself can be regulated by phosphorylation, demonstrating a feedback loop within phosphate metabolism. nih.gov

Integration into Major Metabolic Networks

Pyrophosphate is a connecting node in metabolism, produced during the synthesis of essential biomolecules and coenzymes. Its formation is a recurring motif in activation reactions that prepare substrates for subsequent metabolic transformations.

The synthesis of many essential biomolecules involves the formation of high-energy intermediates, a process that frequently generates pyrophosphate.

Nucleotide Synthesis : The de novo and salvage pathways of purine and pyrimidine synthesis rely on the precursor 5-phosphoribosyl-1-pyrophosphate (PRPP). libretexts.org PRPP is synthesized from ribose-5-phosphate and ATP in a reaction catalyzed by PRPP synthetase, which releases AMP and PPi. In the subsequent steps of purine synthesis, free bases are attached to PRPP, displacing the pyrophosphate group to form a nucleoside monophosphate. libretexts.org

Coenzyme A Ester Formation : Coenzyme A (CoA) is a critical carrier of acyl groups, most notably as acetyl-CoA in the citric acid cycle and fatty acid metabolism. The activation of fatty acids, for instance, is a key step before their oxidation. The enzyme acyl-CoA synthetase catalyzes the reaction of a fatty acid with ATP to form an acyl-adenylate intermediate and pyrophosphate. uobaghdad.edu.iq The subsequent reaction with Coenzyme A forms the acyl-CoA thioester and releases AMP. The hydrolysis of the initially released PPi drives this activation process. uobaghdad.edu.iq

Table 2: Examples of PPi Formation in Biosynthesis

Pathway Reaction Enzyme Role of PPi Hydrolysis
Fatty Acid Activation Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi Acyl-CoA Synthetase Drives the formation of the high-energy thioester bond. uobaghdad.edu.iq
Nucleic Acid Synthesis (NMP)n + NTP → (NMP)n+1 + PPi DNA/RNA Polymerase Drives polymerization in the forward direction. nih.gov

S-Adenosylmethionine (SAM) is the primary methyl group donor in all living organisms, essential for the methylation of DNA, RNA, proteins, and lipids. researchgate.netnih.gov It is synthesized from L-methionine and ATP in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.gov

This unique enzymatic reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine. In this process, the triphosphate chain of ATP is cleaved, releasing both pyrophosphate (PPi) and orthophosphate (Pi). researchgate.netyoutube.com

SAM Synthesis Reaction: L-Methionine + ATP → S-Adenosylmethionine + PPi + Pi

The release and subsequent hydrolysis of PPi, along with the release of Pi, make the formation of SAM a highly favorable and irreversible reaction. youtube.com This ensures a constant supply of this vital methyl donor for a multitude of cellular methylation reactions. nih.gov

Pyrophosphorolysis and Its Enzymatic Specificity

Pyrophosphorolysis is the reverse reaction of polymerization, where pyrophosphate is used to cleave a phosphodiester bond, resulting in the release of a nucleoside triphosphate. This process is catalyzed by various polymerases and plays a significant role in nucleic acid metabolism and, notably, in mechanisms of drug resistance.

HIV-1 Reverse Transcriptase (RT): In the context of HIV-1 RT, pyrophosphorolysis is a key mechanism of resistance to certain nucleoside reverse transcriptase inhibitors (NRTIs), such as zidovudine (AZT). After an NRTI is incorporated into the growing viral DNA chain, it causes chain termination because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. Certain mutations in the reverse transcriptase enzyme enhance its ability to catalyze the removal of the incorporated NRTI monophosphate from the DNA chain. This excision reaction is a form of pyrophosphorolysis where ATP acts as the pyrophosphate donor. nih.govbiorxiv.org The enzyme transfers the pyrophosphate group from ATP to the chain-terminating NRTI, releasing it as an NRTI triphosphate and restoring the 3'-hydroxyl group of the primer, allowing DNA synthesis to resume. nih.gov This ATP-mediated pyrophosphorolysis effectively unblocks the DNA primer and confers resistance to the antiviral drug. biorxiv.org

DNA Polymerase I: DNA Polymerase I from E. coli also catalyzes pyrophosphorolysis. This reaction is a true reversal of the DNA synthesis process. In the presence of a high concentration of pyrophosphate, the enzyme can sequentially remove deoxynucleoside monophosphates from the 3' end of a DNA strand, releasing them as deoxynucleoside triphosphates. core.ac.uk This process requires a template and a primer, just like the polymerization reaction. The pyrophosphate attacks the phosphodiester bond between the terminal and penultimate nucleotides of the primer strand. The energy for this reaction is derived from the cleavage of the phosphodiester bond, and the reaction is driven forward by the high concentration of pyrophosphate. While this reaction is unlikely to be a major physiological process due to the low cellular concentration of pyrophosphate and the activity of inorganic pyrophosphatases, it is a fundamental characteristic of the enzyme's catalytic capability. core.ac.uk

The ability of enzymes to utilize analogues of pyrophosphate in the pyrophosphorolysis reaction is markedly restricted, indicating a high degree of specificity at the pyrophosphate binding site. Studies on various DNA polymerases, including DNA polymerase I and reverse transcriptases, have shown that only a limited number of pyrophosphate analogues can effectively substitute for inorganic pyrophosphate (PPi) in this reaction.

Research has demonstrated that for several DNA polymerases, including rat liver DNA polymerase β and avian myeloblastosis virus (AMV) reverse transcriptase, only imidodiphosphate and methylenediphosphonate were able to participate in the pyrophosphorolysis reaction. nih.govnih.gov Other analogues, such as oxodiphosphonate and phosphonoformate (foscarnet), did not act as substrates for pyrophosphorolysis and, in some cases, inhibited DNA synthesis through mechanisms likely not involving direct competition at the PPi binding site for pyrophosphorolysis. nih.gov Foscarnet, for instance, is a known inhibitor of HIV-1 RT that is thought to trap the enzyme in a pre-translocational state. patsnap.com

While comprehensive kinetic data such as Km and Vmax for these analogues with HIV-1 RT and DNA Polymerase I are not extensively detailed in the available literature, pre-steady-state kinetic analysis of pyrophosphorolysis by a retrotransposon reverse transcriptase provides insight into the kinetic parameters involved. The following table illustrates the apparent dissociation constant (Kd) for PPi and the maximal rate of pyrophosphorolysis (kpyro) for a wild-type (WT) and a mutant (D211N) Ty1 reverse transcriptase.

EnzymeApparent Kd for PPi (mM)kpyro (s-1)Catalytic Efficiency (kpyro/Kd) (M-1s-1)
WT Ty1 Reverse Transcriptase6.520.93142.6
D211N Mutant Ty1 Reverse Transcriptase0.0390.002974.4

Table 1. Pre-steady-state kinetic parameters for pyrophosphorolysis by WT and D211N mutant Ty1 reverse transcriptase. Data indicates that the mutant enzyme has a much higher affinity for pyrophosphate but a significantly lower rate of pyrophosphorolysis. scienceopen.com

These data, while not from the specified enzymes, demonstrate the type of kinetic analysis used to evaluate pyrophosphorolysis and show how mutations can significantly alter the binding affinity and catalytic rate for pyrophosphate. The limited substrate efficacy of pyrophosphate analogues highlights the precise structural requirements of the active sites of these polymerases. nih.govnih.gov

Biomedical Research Applications and Physiological Significance

Pyrophosphoric acid, as inorganic pyrophosphate (PPi), is a key regulator of biomineralization and has significant implications in various physiological and pathological processes. Its role is extensively studied in bone metabolism, the formation of kidney stones, and the pathogenesis of certain types of arthritis. Furthermore, its ability to chelate metal ions has been exploited in the development of radiopharmaceuticals for diagnostic imaging.

Bone Metabolism: Inorganic pyrophosphate is a potent inhibitor of hydroxyapatite (B223615) crystal formation and growth, the primary mineral component of bone. nih.govmdpi.com It plays a crucial physiological role in preventing soft tissue calcification and modulating bone mineralization. acs.org The balance between local concentrations of PPi and inorganic phosphate (Pi) is critical; a high PPi-to-Pi ratio inhibits mineralization, while a low ratio promotes it. Extracellular PPi is generated primarily through the hydrolysis of ATP by ecto-nucleotide pyrophosphatase/phosphodiesterases (ENPPs). PPi is then hydrolyzed into two Pi molecules by tissue-nonspecific alkaline phosphatase (TNAP), an action that promotes mineralization. Dysregulation of PPi metabolism is implicated in diseases like hypophosphatasia, where low TNAP activity leads to elevated PPi levels and impaired bone mineralization.

Renal Stone Disease: In the urinary tract, PPi acts as a natural inhibitor of crystallization for calcium salts, particularly calcium phosphate and calcium oxalate, which are common components of kidney stones. It functions by increasing the amount of calcium salts that can remain dissolved in urine and by retarding the growth of crystals. Studies have indicated that some individuals who form kidney stones may have lower than normal urinary excretion of pyrophosphate. Consequently, therapeutic strategies that aim to increase urinary PPi levels are an area of research for the prevention of recurrent kidney stones.

Arthropathies: this compound is centrally involved in a group of arthritic conditions known as calcium pyrophosphate deposition (CPPD) disease, which includes pseudogout and pyrophosphate arthropathy. nih.gov This disease is characterized by the deposition of calcium pyrophosphate dihydrate crystals in and around the joints, particularly in the articular cartilage and synovial fluid. The accumulation of these crystals can trigger an acute inflammatory response, causing severe joint pain and swelling that mimics gout. The exact cause of abnormal CPPD crystal formation is not fully understood but is linked to elevated levels of extracellular pyrophosphate in the cartilage. nih.gov

The chemical properties of pyrophosphate, particularly its ability to bind to calcium deposits, have been harnessed for diagnostic imaging in nuclear medicine. Pyrophosphate is a key component of the radiopharmaceutical Technetium-99m pyrophosphate (99mTc-PYP). Technetium-99m is a metastable radioisotope that emits gamma rays, which can be detected by a gamma camera to create images of its distribution in the body.

Bone Imaging: In bone scintigraphy (bone scans), 99mTc-PYP is used to detect areas of altered bone metabolism. When injected into the bloodstream, the pyrophosphate component localizes to areas of active bone formation and repair by binding to the surface of hydroxyapatite crystals in the bone matrix. Areas of increased uptake, often called "hot spots," can indicate the presence of fractures, infections (osteomyelitis), arthritis, or metastatic bone cancer.

Cardiac Imaging: 99mTc-PYP has also proven to be a valuable tool for cardiac imaging, particularly for the diagnosis of certain types of cardiac amyloidosis. nih.gov In transthyretin amyloid cardiomyopathy (ATTR-CM), misfolded transthyretin proteins deposit as amyloid fibrils in the heart muscle, and these deposits contain microcalcifications. The pyrophosphate in 99mTc-PYP binds to these calcium deposits, allowing for the non-invasive diagnosis of ATTR-CM with high sensitivity and specificity. This imaging technique can help differentiate ATTR-CM from other causes of heart failure and guide appropriate treatment. nih.gov

Investigation of Interactions with Pharmaceutical Compounds

This compound and its conjugate base, pyrophosphate, exhibit significant interactions with various pharmaceutical compounds, primarily driven by their chemical structure and ability to chelate metal ions. These interactions are pivotal in the formulation and therapeutic action of certain drugs, particularly in the fields of diagnostic imaging and the treatment of bone disorders.

Role in Radiopharmaceuticals: Technetium Tc 99m Pyrophosphate

One of the most well-documented interactions of pyrophosphate in a pharmaceutical context is its role as a ligand in the radiopharmaceutical agent Technetium Tc 99m Pyrophosphate (Tc-99m PYP). This diagnostic imaging agent is widely used in nuclear medicine for bone scintigraphy and for the diagnosis of certain cardiac conditions, such as myocardial infarction. nih.govnih.govopenmedscience.comdrugbank.com

In this formulation, the pyrophosphate molecule acts as a carrier for the radioactive isotope Technetium-99m (Tc-99m). The pyrophosphate component of the complex has a strong affinity for areas of high calcium turnover and deposition, such as the mineral matrix of bones and, pathologically, in damaged heart muscle tissue. nih.govdrugbank.com This affinity allows the radioactive Tc-99m to accumulate in these specific areas. The gamma rays emitted by the Tc-99m can then be detected by a gamma camera, producing images that highlight areas of increased metabolic activity or damage. nih.gov

The precise chemical structure of the Technetium Tc 99m Pyrophosphate complex is not fully elucidated, but it is understood that the pyrophosphate chelates the stannous ion, which in turn reduces the pertechnetate ion, allowing for the formation of the stable radiolabeled compound. fda.gov

Structural Analogy and Interaction with Bisphosphonates

This compound serves as the structural template for a class of drugs known as bisphosphonates, which are widely used in the treatment of osteoporosis and other bone metabolism disorders. nih.govfrontiersin.org Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P bond instead of the P-O-P bond found in pyrophosphate. This substitution makes bisphosphonates resistant to enzymatic hydrolysis, giving them a longer half-life in the body. nih.gov

The therapeutic effect of bisphosphonates stems from their strong affinity for hydroxyapatite, the primary mineral component of bone, a property they share with pyrophosphate. frontiersin.orgmdpi.com By binding to bone mineral, bisphosphonates are taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclasts, they interfere with metabolic pathways, leading to apoptosis of these cells and thereby inhibiting bone breakdown. youtube.com

A notable interaction arises from this structural mimicry in the context of calcium pyrophosphate deposition (CPPD) disease, also known as pseudogout. This condition is characterized by the deposition of calcium pyrophosphate dihydrate crystals in the joints. There have been case reports of patients developing pseudogout in association with the use of the bisphosphonate etidronate, suggesting that the drug may influence the metabolic pathways of pyrophosphate. uspharmacist.com

Chelation of Metal Ions in Pharmaceutical Formulations

The ability of this compound to act as a chelating agent for polyvalent metal ions is another key aspect of its interaction with pharmaceutical compounds. libretexts.org This property can be utilized in drug formulations to enhance stability and control the release of metal-containing active pharmaceutical ingredients. For instance, pyrophosphate can form complexes with metal ions like zinc and copper, which are essential trace elements and are sometimes included in therapeutic formulations. researchgate.net

The interaction between pyrophosphate and metal ions is also fundamental to its biological roles and can influence the activity of certain enzymes that require metal cofactors. The chelation of metal ions by pyrophosphate can modulate the enzymatic activity, a principle that is relevant in drug design and understanding potential drug-nutrient interactions. researchgate.netwikipedia.org

Interactive Data Table: Interactions of this compound with Pharmaceutical Compounds

Interacting Compound/ClassNature of InteractionPharmaceutical Application/Implication
Technetium-99m Ligand/ChelationForms the radiopharmaceutical Technetium Tc 99m Pyrophosphate for diagnostic bone and cardiac imaging. nih.govnih.govopenmedscience.comdrugbank.com
Bisphosphonates (e.g., Etidronate) Structural Analogy/MimicryBisphosphonates are synthetic analogs of pyrophosphate, used to treat bone disorders by targeting bone mineral. nih.govfrontiersin.orgmdpi.com Potential to influence pyrophosphate metabolism, as suggested by links to pseudogout. uspharmacist.com
Polyvalent Metal Ions (e.g., Ca²⁺, Zn²⁺, Cu²⁺) ChelationCan be used in drug formulations to stabilize and control the release of metal-containing drugs. libretexts.orgresearchgate.net Relevant to the biological activity of metalloenzymes. researchgate.net

Advanced Applications of Pyrophosphoric Acid in Materials Science and Industrial Processes

Development of Novel Catalytic Materials

The role of pyrophosphoric acid and its derivatives in catalysis is expanding, particularly in the synthesis of zeolites and the production of biofuels. Its ability to act as a phosphorus source and a modifying agent allows for the creation of catalysts with enhanced performance characteristics.

This compound as a Phosphorus Source for Zeolite Synthesis (e.g., SAPO-34)

This compound is utilized as an innovative phosphorus source in the synthesis of silicoaluminophosphate (SAPO) zeolites, such as SAPO-34, which are crucial catalysts in the methanol-to-olefin (MTO) process. The use of H₄P₂O₇ instead of the more conventional orthophosphoric acid (H₃PO₄) leads to the formation of SAPO-34 crystals with distinct morphologies, such as nanosheets. researchgate.net These nanosheet SAPO-34 zeolites, with dimensions around 300 nm in diameter and 50 nm in thickness, exhibit a higher micropore surface area and volume compared to conventionally synthesized SAPO-34. researchgate.net This enhanced morphology contributes to superior catalytic performance, including a longer catalytic life of 370 minutes and a high selectivity of 84.1% towards light olefins in the MTO reaction. researchgate.net

Zeolite Synthesis ParameterConventional Method (H₃PO₄)This compound Method (H₄P₂O₇)Reference
Phosphorus Source Orthophosphoric acidThis compound researchgate.net
Resulting Morphology Conventional crystalsNanosheets (~50 nm thick) researchgate.net
Catalytic Lifetime (MTO) Shorter370 minutes researchgate.net
Light Olefin Selectivity Lower84.1% researchgate.net

Impact of Pyrophosphate Species on Crystal Growth and Acidity in Zeolite Formation

The pyrophosphate species (P₂O₇⁴⁻) derived from this compound plays a dual role in the crystallization of SAPO-34. Research suggests that one phosphorus atom from the pyrophosphate species is incorporated into the chabazite (CHA) framework structure of the zeolite. researchgate.net The other phosphorus atom acts as a crystallization control agent, promoting preferential growth along specific crystal planes, which results in the formation of nanosheet morphologies. researchgate.net

Furthermore, this synthesis method influences the distribution of elements within the crystal, creating a silica-rich shell and a phosphorus-rich core. researchgate.net This elemental distribution, combined with a larger amount of medium-strong surface acidity and shorter diffusion pathways within the nanosheet structure, leads to a significant improvement in the catalytic lifetime compared to SAPO-34 synthesized with traditional phosphorus sources. researchgate.net The modification of acid sites, both in number and strength, is a known effect of phosphatation in zeolites, which can be tailored to enhance catalytic selectivity and stability. nih.gov

Role in Biodiesel Production Catalysis

In the field of renewable energy, this compound, often as a component of super phosphoric acid (SPA), serves as an effective acid catalyst for biodiesel production. researchgate.net A significant advantage of using an acid catalyst like SPA is its ability to handle low-cost feedstocks that have high levels of free fatty acids (FFAs). researchgate.net Unlike basic catalysts, which react with FFAs to form soap, leading to catalyst deactivation and increased production costs, acid catalysts can simultaneously conduct both the esterification of FFAs and the transesterification of triglycerides into biodiesel. researchgate.netmdpi.com While acid-catalyzed reactions may be slower and require higher temperatures than base-catalyzed ones, their tolerance to FFAs and water makes them a robust option for converting inexpensive, non-edible oils into valuable biofuel. researchgate.netsapub.org

Surface Modification and Functionalization Strategies

This compound is also employed as a powerful agent for modifying and functionalizing the surfaces of various materials. These strategies are aimed at enhancing properties such as porosity, surface chemistry, and biocompatibility for specific advanced applications.

Chemical Activation of Carbonaceous Materials (e.g., Activated Carbon from Leather Waste)

This compound is an effective chemical activating agent for producing activated carbon from various precursors, including industrial waste like leather shavings. researchgate.net The chemical activation process involves impregnating the precursor material with this compound followed by carbonization. Thermal analysis indicates that H₄P₂O₇ promotes the formation of the carbonaceous material during pyrolysis. researchgate.net This process develops a porous structure within the char, creating high-surface-area activated carbons. researchgate.net The conversion of leather waste into activated carbon represents a value-added approach to waste management, turning a potentially polluting industrial byproduct into a valuable material for applications such as supercapacitors and adsorption. researchgate.netnih.gov

Activation ParameterDetailsReference
Precursor Material Leather Shaving Waste researchgate.net
Activating Agent This compound (H₄P₂O₇) researchgate.net
Process Impregnation followed by carbonization (e.g., at 700°C - 900°C) researchgate.net
Effect of Activator Promotes formation of carbonaceous material and develops porous structure researchgate.net
Application of Product Adsorption, Supercapacitors nih.govdeswater.com

Modification of Biocompatible Materials (e.g., Calcium Hydroxyapatite) for Enhanced Functionality

The surface of biocompatible materials like synthetic calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂) can be functionalized using this compound to tailor its properties for biomedical applications. nih.govresearchgate.net When hydroxyapatite is treated with this compound, the acid reacts with the isolated surface P-OH groups. nih.gov This modification increases the phosphate (B84403) content on the surface, thereby decreasing the Ca/P molar ratio of the material from its typical value of around 1.62 to as low as 0.81, depending on the acid concentration used. nih.gov

This surface treatment does not significantly alter the core crystal structure or morphology of the hydroxyapatite particles. nih.gov However, it leads to the development of new surface POH groups, which can influence the material's surface charge, reactivity, and interaction with biological environments. nih.govresearchgate.net By controlling the concentration of this compound, it is possible to fine-tune the surface chemistry of hydroxyapatite, potentially enhancing its functionality for applications in bone tissue engineering and drug delivery. nih.govresearchgate.net

Functionalization of Nanoparticles for Advanced Imaging Applications

The surface modification of nanoparticles, a process known as functionalization, is a critical step in the development of advanced probes for biomedical imaging. This process enhances the inherent properties of nanoparticles, such as their size- and shape-dependent optical and magnetic characteristics, by introducing a surface coating that improves their performance in biological systems. Functionalization can increase the stability of nanoparticles in physiological environments, reduce non-specific uptake by cells, and allow for the attachment of targeting ligands for specific imaging applications.

The choice of functionalizing agents is diverse and tailored to the specific nanoparticle core and its intended application. Common strategies involve the use of polymers like dextran and polyethylene glycol (PEG), small molecules such as bisphosphonates, and biomolecules including peptides and antibodies. These agents can be attached to the nanoparticle surface through either non-covalent interactions (e.g., electrostatic, van der Waals) or covalent conjugation. For instance, phosphonic acids have been utilized to create stable surface modifications on zinc oxide nanoparticles. Specifically, perfluorinated phosphonic acids have been shown to form ordered thin films on the nanoparticle surface, enhancing their stability.

While a wide array of compounds is employed for nanoparticle functionalization, the scientific literature does not prominently feature this compound as a primary agent for this purpose in advanced imaging applications. The focus remains on molecules that can provide steric hindrance to prevent aggregation, improve biocompatibility, and offer reactive groups for further conjugation of targeting moieties.

Role in Specialized Industrial Chemical Processes

This compound plays a significant, albeit sometimes indirect, role in several specialized industrial chemical processes, ranging from energy conversion to manufacturing and chemical stabilization. Its unique properties are harnessed in applications that require a specific type of acidic or chelating agent.

Application as an Electrolyte in Fuel Cell Research

In the field of fuel cell technology, particularly Phosphoric Acid Fuel Cells (PAFCs), the primary electrolyte used is concentrated phosphoric acid. These fuel cells were among the first to be commercialized and operate at temperatures between 150 and 210°C. The phosphoric acid is typically held in a silicon carbide matrix and serves as a proton conductor.

The role of this compound in this context is primarily observed in High-Temperature Proton-Exchange Membrane Fuel Cells (HT-PEMFCs). These cells also utilize phosphoric acid as a proton conductor, often doped into a polybenzimidazole (PBI) membrane, and can operate at temperatures up to 200°C. At these elevated temperatures, a dehydration reaction can occur where two molecules of phosphoric acid condense to form one molecule of this compound.

Table 1: Comparison of Conductivity in Fuel Cell Electrolytes

Compound Role in Fuel Cells Typical Operating Temperature (°C) Conductivity Impact
Phosphoric Acid Primary electrolyte in PAFCs and HT-PEMFCs 150 - 210 Good proton conductor

Utilization as an Etching Solution in Manufacturing

In industrial manufacturing, particularly in the treatment of metal surfaces, etching solutions are used to remove oxides, prepare surfaces for coating, or create intricate patterns. Phosphoric acid is a widely used component in these etching formulations for various metals, including aluminum, steel, and copper alloys.

While orthophosphoric acid is the preferred and more common component in these etchants, some applications and patents note that other phosphoric acids, such as this compound, can also be employed. For instance, etching compositions for copper and ferrous metals may contain this compound. Additionally, acidic cleaning solutions for aluminum surfaces, designed to dissolve impurities and oxides prior to anodizing, have been formulated with pyrophosphoric ions. In the semiconductor industry, wet etching of materials like silicon nitride is a critical step, and this is predominantly carried out using hot, concentrated phosphoric acid.

The function of these acids in etching involves reacting with metal oxides and the metal itself to form soluble phosphate salts, which can then be washed away. The choice of acid and its concentration are critical factors that determine the etch rate and the quality of the surface finish.

Table 2: Common Components in Industrial Etching Solutions

Metal/Material Primary Etching Acid Other Potential Components
Aluminum Phosphoric Acid Nitric Acid, Acetic Acid, Pyrophosphoric ions
Steel Phosphoric Acid, Sulfuric Acid, Hydrochloric Acid Nitric Acid, Inorganic Chlorides
Copper and Copper Alloys Phosphoric Acid, Nitric Acid This compound

Stabilizing Agent for Organic Peroxides

Organic peroxides are a class of compounds that are widely used as initiators for polymerization reactions and in various chemical syntheses. However, they are inherently unstable and can decompose, sometimes explosively, when exposed to heat, friction, or contaminants. To ensure their safe handling, storage, and transport, stabilizing agents are often added to organic peroxide formulations.

This compound and its salts are recognized as effective stabilizers for certain organic peroxides, particularly peroxycarboxylic acids. These phosphonate-based stabilizers function by chelating transition metal ions that can catalyze the decomposition of the peroxide. By sequestering these metal ions, this compound helps to prevent the self-accelerating decomposition of the organic peroxide.

The stability of these compositions is crucial, and the addition of stabilizers like this compound can significantly improve their shelf-life and elevate their self-accelerating decomposition temperature (SADT), which is a key measure of their thermal stability.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Dextran
Polyethylene glycol
Bisphosphonates
Phosphonic acids
Zinc oxide
Perfluorinated phosphonic acids
Phosphoric acid
Silicon carbide
Polybenzimidazole
Orthophosphoric acid
Nitric acid
Acetic acid
Sulfuric acid
Hydrochloric acid
Silicon nitride

Synthesis and Reactivity of Pyrophosphoric Acid Derivatives and Analogues

Synthetic Pathways to Pyrophosphate Esters and Anhydrides

The synthesis of pyrophosphate esters and anhydrides is a cornerstone of organophosphorus chemistry, providing access to molecules that are fundamental to various biological processes and material science applications. These synthetic routes often involve the formation of a P-O-P bond, which is the defining feature of the pyrophosphate group.

Formation of Organic Phosphate (B84403) Esters and Their Structural Diversity

Organic phosphate esters are organic compounds derived from phosphoric acid. nih.gov Their synthesis is a critical area of research due to their biological significance, with adenosine (B11128) triphosphate (ATP) being a prominent example that serves as a vital energy carrier in the human body. nih.gov The structural diversity of these esters is vast, ranging from simple alkyl or aryl phosphates to complex, naturally occurring molecules like phenolic isoprenoids. rsc.org

Synthetic methodologies for creating phosphate esters are varied. A common approach involves the reaction of an alcohol with a phosphorylating agent. For instance, a series of allyl diphenyl phosphates can be synthesized and subsequently reacted with phenols to produce coumarans and chromans. rsc.org This method has been successfully applied to synthesize phenolic natural products, such as α-tocopherol, by reacting 2,3,5-trimethylquinol with phytyl diphenyl phosphate. rsc.org Such reactions demonstrate that allylic phosphate esters are effective alkylating agents, mimicking the role of pyrophosphate esters in biological systems. rsc.org

Modern synthetic methods have expanded the toolkit for phosphate ester formation. For example, trifluoromethanesulfonic acid (TfOH) can catalyze the conversion of phosphonate (B1237965) esters to the corresponding phosphonic acids. organic-chemistry.org A visible-light-induced photocatalytic reaction between N-alkoxypyridinium salts and phosphites offers a mild pathway to a wide range of phosphate esters. organic-chemistry.org Additionally, a selective three-step transesterification process starting from tris(2,2,2-trifluoroethyl) phosphate allows for the synthesis of unsymmetrical phosphate triesters from three different alcohols. organic-chemistry.org Organophosphates also serve as versatile substrates in cross-coupling reactions for C-C and C-X bond formation, further highlighting their synthetic utility. nih.gov

Synthesis of Diphosphate (B83284) and Polyphosphate Derivatives

Diphosphates and polyphosphates are characterized by the presence of one or more phosphoanhydride bonds. Polyphosphates are polymeric oxyanions formed from tetrahedral PO₄ units linked by sharing oxygen atoms, which can form linear or cyclic structures. wikipedia.org The synthesis of these derivatives often starts from phosphoric acid, which upon heating to 523 K, yields pyrophosphoric acid (a diphosphate). brainkart.com Further heating to 589 K produces metaphosphoric acid, a cyclic polyphosphate. brainkart.com The fundamental reaction is a condensation polymerization of phosphoric acid derivatives, where two phosphate units join in a condensation reaction. wikipedia.org This process can continue, adding more phosphate units to the chain. wikipedia.org

In the realm of more complex biological molecules, such as dinucleoside polyphosphates, specific coupling methods are employed. Symmetrical dinucleoside triphosphates can be synthesized by condensing nucleoside monophosphates with nucleoside diphosphates using reagents like carbonyldiimidazole (CDI) or trifluoroacetic anhydride (B1165640)/N-methylimidazole. researchgate.net Another strategy involves the coupling of nucleoside 5′-phosphoromorpholidates with nucleoside diphosphates. researchgate.net A general and high-yielding method for synthesizing dinucleoside 5',5'-polyphosphates involves the activation of 5'-mono-, di-, or triphosphates. researchgate.net

The synthesis of non-hydrolyzable analogues of biologically important pyrophosphates is also an active area of research. By employing reagents like cyclic pyrophosphoryl P-amidite (c-PyPA) and its derivatives containing CH₂, CF₂, CCl₂, or NH groups, chemists can create stable analogues of nucleoside triphosphates (NTPs). researchgate.net These synthetic approaches provide crucial tools for probing biological processes. researchgate.net

Investigation of Pyrophosphate Salts and Co-Crystals

The study of pyrophosphate salts and co-crystals reveals a rich structural chemistry and a wide range of properties, from proton conductivity to magnetic behavior. These materials are often synthesized through precipitation reactions or hydrothermal methods.

Synthesis and Characterization of Metal Pyrophosphates

Metal pyrophosphates (MP₂O₇) are a class of compounds that have garnered significant attention, particularly tetravalent metal pyrophosphates (M = Sn, Ce, Ti, Zr), for their potential as proton conductors at intermediate temperatures. mdpi.com Their synthesis can be achieved through various routes. For example, two polymorphs of MgH₂P₂O₇ (designated α and β) were isolated using a novel acid melt synthetic route. core.ac.uk Similarly, MnH₂P₂O₇ was synthesized via a comparable method. core.ac.uk

A common preparative method involves reacting a water-soluble ferric salt with a water-soluble metal pyrophosphate in an aqueous solution to precipitate the ferric pyrophosphate hydrate. google.com For instance, ferric pyrophosphate citrate (B86180) (FPC) is a complex iron salt synthesized for pharmaceutical applications. nih.gov Its characterization using techniques like ion chromatography and X-ray absorption spectroscopy (XAS) confirms that the iron(III) is complexed with one pyrophosphate and two citrate molecules. nih.gov

The characterization of these materials often involves a combination of techniques. X-ray diffraction (XRD) and neutron powder diffraction (NPD) are crucial for determining the crystal structure. core.ac.uk For example, Rietveld refinements of NPD data were used to elucidate the structures of MgH₂P₂O₇ polymorphs and their lithium-substituted analogues. core.ac.uk Magnetic analysis revealed that MnH₂P₂O₇ is paramagnetic with a small antiferromagnetic component. core.ac.uk

Metal PyrophosphateSynthetic MethodKey CharacteristicsCitation
α-MgH₂P₂O₇ Acid melt routeIsostructural with NiH₂P₂O₇ core.ac.uk
β-MgH₂P₂O₇ Acid melt routeIsostructural with CaH₂P₂O₇ core.ac.uk
MnH₂P₂O₇ Acid melt routeParamagnetic, polymorph of β-MgH₂P₂O₇ core.ac.uk
Ferric Pyrophosphate Hydrate Precipitation from aqueous solutionIntermediate for catalyst preparation google.com
Ferric Pyrophosphate Citrate (FPC) Complexation reactionIron(III) complexed with pyrophosphate and citrate nih.gov
TiP₂O₇ (metastable) Low-temperature synthesisUndergoes phase transition above 275°C core.ac.uk

Structural Elucidation of Salts with Organic Cations

The incorporation of organic cations into pyrophosphate structures adds another layer of complexity and functionality. The structural elucidation of these hybrid materials is essential for understanding their properties. A notable example is the iron(III)-pyrophosphate chelate complex, {[Hphen][Fe(phen)(H₂P₂O₇)₂]·2H₂O}, which was synthesized by reacting 1,10′-phenanthroline (phen), tetrasodium (B8768297) pyrophosphate, and an iron(II) salt in water. sci-hub.se

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in these co-crystals. For the iron-phenanthroline complex, this technique revealed a structure where the iron(III) center is chelated by a phenanthroline ligand and two bidentate dihydrogenpyrophosphate (H₂P₂O₇²⁻) ligands. sci-hub.se Magnetic susceptibility studies confirmed the high-spin (S = 5/2) Fe(III) state. sci-hub.se This work provides a rare, structurally characterized example of a discrete Fe(III)-pyrophosphate chelate, despite the widespread use and importance of ferric pyrophosphate compounds. sci-hub.se Another example is the mixed template-containing vanadium nickel pyrophosphate, (C₆H₁₄N₂)[NiV₂O₆H₈(P₂O₇)₂]·2H₂O, which has been identified as a proton-conducting metal pyrophosphate. mdpi.com

Exploration of Related Phosphorus-Containing Acids

This compound is part of a larger family of phosphorus oxyacids, each with distinct structures and chemical properties. Understanding these related acids provides context for the chemistry of this compound itself.

Phosphoric Acid (H₃PO₄): Also known as orthophosphoric acid, it is the parent acid from which this compound is derived through condensation. brainkart.comvedantu.com It is a tribasic acid, meaning it can donate three protons. brainkart.com The industrial production of phosphoric acid can be through a "dry process," involving the reaction of phosphorus pentoxide (P₄O₁₀) with water, or a "wet process," using sulfuric acid on phosphate rock. mit.edu

Phosphorous Acid (H₃PO₃): Despite its formula, phosphorous acid is a diprotic acid, meaning it only readily ionizes two of its protons. wikipedia.org It is prepared industrially by the hydrolysis of phosphorus trichloride. wikipedia.org When heated, phosphorous acid disproportionates into phosphoric acid and phosphine (B1218219). wikipedia.org It and its deprotonated forms are effective reducing agents. wikipedia.org

Metaphosphoric Acid (HPO₃): This is a polymeric or cyclic acid. melscience.com It can be obtained by heating this compound or through the reaction of phosphorus pentoxide with water at 0°C. brainkart.commelscience.com

Hypophosphorous Acid (H₃PO₂): This acid displays reductive properties. melscience.com Upon heating above 50°C, it can decompose into phosphine and phosphorous acid. melscience.com

Hypodiphosphoric Acid (H₄P₂O₄): This is a white, crystalline molecule that is stable in its hydrated form at room temperature. mdpi.com In aqueous solutions, it behaves as a weak tetrabasic acid. mdpi.com However, it is unstable under acidic conditions and disproportionates to phosphoric acid and phosphorous acid. mdpi.com

The interconversion of these acids is often possible through hydration, dehydration, or redox reactions. For example, heating orthophosphoric acid leads to this compound and then metaphosphoric acid. brainkart.com Conversely, adding water to metaphosphoric acid can produce this compound, and further hydration yields orthophosphoric acid. melscience.com

Acid NameChemical FormulaKey Properties
This compound H₄P₂O₇Medium-strong, tetrabasic acid; formed by condensation of H₃PO₄. brainkart.comvedantu.com
Phosphoric Acid H₃PO₄Tribasic acid; parent acid of the phosphate family. brainkart.com
Phosphorous Acid H₃PO₃Diprotic acid; good reducing agent. wikipedia.org
Metaphosphoric Acid (HPO₃)ₙPolymeric or cyclic; formed by dehydration of H₃PO₄. brainkart.commelscience.com
Hypophosphorous Acid H₃PO₂Monobasic acid; displays reductive properties. melscience.com
Hypodiphosphoric Acid H₄P₂O₄Tetrabasic acid; contains a P-P bond; disproportionates in acid. mdpi.com

Synthesis and Properties of Hypodiphosphoric Acid and Its Isomers

Hypodiphosphoric acid (H₄P₂O₆) is a phosphorus oxoacid distinguished by a direct phosphorus-phosphorus (P-P) bond, with each phosphorus atom in a formal +4 oxidation state. nih.govwikipedia.org In its solid form, it typically exists as a dihydrate (H₄P₂O₆·2H₂O). wikipedia.org

One method for its preparation involves the reaction of red phosphorus with sodium chlorite (B76162) at ambient temperatures. wikipedia.org Another synthesis route is the controlled oxidation of white phosphorus partially submerged in water, which yields a mixture containing hypodiphosphoric acid, phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄). wikipedia.org The disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O) can be crystallized from this mixture at pH 5.2 and subsequently passed through an ion-exchange column to produce the acid dihydrate. wikipedia.org The anhydrous acid can be obtained through vacuum dehydration. wikipedia.org

Hypodiphosphoric acid is a weak tetrabasic acid in aqueous solutions. nih.gov However, it is unstable under acidic conditions, particularly in hot hydrochloric acid, where it hydrolyzes to phosphoric acid and phosphorous acid. wikipedia.orgnih.gov Upon standing, the anhydrous form can undergo rearrangement and disproportionation to yield a mixture including its isomer, isohypodiphosphoric acid. wikipedia.orgnih.gov

Isohypodiphosphoric acid is a structural isomer of hypodiphosphoric acid, featuring a P-O-P bridge instead of a P-P bond. wikipedia.org This structural difference corresponds to different oxidation states for the phosphorus atoms; one is +3 and the other is +5, making it a mixed anhydride of phosphorous acid and phosphoric acid. wikipedia.org The rearrangement from hypodiphosphoric acid to its less stable isohypo- form is a key aspect of its chemistry. nih.gov This isomer can further disproportionate into this compound (H₄P₂O₇) and pyrophosphorous acid (H₄P₂O₅). nih.gov

PropertyHypodiphosphoric AcidIsohypodiphosphoric Acid
Formula H₄P₂O₆HPO(OH)-O-PO₂(OH)
P-P Bonding Direct P-P bondP-O-P bridge
P Oxidation State +4, +4+3, +5
Acidity (pKa values) pKa₁=2.2, pKa₂=2.8, pKa₃=7.3, pKa₄=10.0 wikipedia.orgnih.govNot stable
Stability Unstable in strong acid; disproportionates wikipedia.orgnih.govUnstable; disproportionates nih.gov

Reactivity of Pyrophosphorous and Hypophosphorous Acids as Analogues

Pyrophosphorous acid (H₄P₂O₅) and hypophosphorous acid (H₃PO₂) serve as structural analogues of pyrophosphate, exhibiting distinct reactivity profiles, particularly in their capacity as reducing agents.

Pyrophosphorous acid (H₄P₂O₅) , also known as diphosphorous acid, is characterized by a P-O-P linkage, similar to this compound, but with phosphorus in mixed oxidation states (+3 and +5). askiitians.com It is considered a dibasic acid, meaning it can donate two protons. askiitians.comshaalaa.com Structurally, it contains two P-OH groups, two P-H bonds, and one P=O bond. The presence of the P-H bonds confers reducing properties to the molecule. infinitylearn.com It can act as a reducing agent, though its reactivity in this capacity is less pronounced than that of hypophosphorous acid. askiitians.com

Hypophosphorous acid (H₃PO₂) , systematically named phosphinic acid, is a powerful reducing agent, a property that constitutes its primary chemical reactivity. atamanchemicals.comwikipedia.org This strong reducing capability is attributed to its molecular structure, which features two direct phosphorus-hydrogen (P-H) bonds and a low oxidation state of +1 for the phosphorus atom. echemi.combloomtechz.com The P-H bonds are relatively weak and can be readily oxidized, allowing the acid to donate electrons or hydrogen atoms. bloomtechz.com

The reactivity of hypophosphorous acid is demonstrated in various chemical transformations:

Reduction of Metal Ions : It is widely used for the electroless plating of metals, particularly nickel, by reducing metal salts in solution to the bulk metal. wikipedia.org It can effectively reduce ions of copper, silver, and other transition metals. atamanchemicals.com

Organic Synthesis : In organic chemistry, it is employed for the reduction of arenediazonium salts to arenes. wikipedia.org It also serves as a mild reducing agent and oxygen scavenger in reactions like Fischer esterification, preventing the formation of colored byproducts. wikipedia.org

When compared as pyrophosphate analogues, both acids possess reducing characteristics due to their lower phosphorus oxidation states and the presence of P-H bonds. However, hypophosphorous acid is a significantly more potent and widely utilized reducing agent due to its higher number of P-H bonds and the very low +1 oxidation state of its single phosphorus atom, which has a strong tendency to be oxidized to higher states like +3 or +5. echemi.combloomtechz.com

FeaturePyrophosphorous Acid (H₄P₂O₅)Hypophosphorous Acid (H₃PO₂)
P Oxidation State(s) +3, +5 askiitians.com+1 bloomtechz.com
Key Structural Bonds P-O-P, P-H, P-OHP-H, P-OH
Basicity Dibasic askiitians.comshaalaa.comMonobasic atamanchemicals.com
Primary Reactivity Reducing Agent askiitians.cominfinitylearn.comStrong Reducing Agent atamanchemicals.comwikipedia.org
Common Applications LimitedElectroless Nickel Plating, Organic Reductions wikipedia.org

Development of Novel Pyrophosphate-Based Reagents

The inherent reactivity of the phosphoanhydride bond in pyrophosphates has been harnessed to develop a variety of reagents for bioconjugation and synthesis. These novel reagents often feature activated pyrophosphate cores that facilitate the transfer of phosphate or more complex moieties to target molecules.

P¹,P²-Diimidazolyl Derivatives in Dinucleoside Tetraphosphate (B8577671) Synthesis

A significant advancement in the synthesis of dinucleoside polyphosphates, such as diadenosine tetraphosphate (Ap₄A), involves the use of P¹,P²-diimidazolyl derivatives of pyrophosphate. These reagents provide a convenient and high-yield pathway to these important biological signaling molecules. nih.govrsc.org

The key reagent, P¹,P²-di(1-imidazolyl)pyrophosphate, is synthesized by reacting an organic salt of this compound, such as its tetrabutylammonium (B224687) salt, with an excess of 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like dimethylformamide (DMF). nih.govnih.gov The mechanism involves the rapid formation of a mixed anhydride, which then reacts more slowly with imidazole (B134444) to form the stable diimidazolide. nih.gov This intermediate can be isolated as a disodium salt by precipitation. nih.gov

Once prepared, the P¹,P²-diimidazolyl pyrophosphate acts as an efficient pyrophosphorylating agent. It reacts smoothly with nucleoside 5'-monophosphates (NMPs), such as adenosine monophosphate (AMP) or uridine (B1682114) monophosphate (UMP), to yield the corresponding symmetrical 5',5'-dinucleoside tetraphosphates (Np₄N). mdpi.com The reaction can be catalyzed by substances like zinc chloride, which shortens the reaction time considerably. researchgate.net This method is advantageous as it avoids the need to prepare more complex starting materials like nucleoside triphosphates. nih.gov

StepReactantsProductKey Conditions
1. Activation Tetrabutylammonium pyrophosphate, 1,1'-Carbonyldiimidazole (CDI)P¹,P²-di(1-imidazolyl)pyrophosphateAnhydrous DMF nih.govnih.gov
2. Coupling P¹,P²-di(1-imidazolyl)pyrophosphate, Nucleoside 5'-monophosphate (e.g., AMP)Symmetrical Dinucleoside Tetraphosphate (e.g., Ap₄A)Anhydrous DMF, optional catalyst (e.g., ZnCl₂) mdpi.comresearchgate.net

Designing Chemically Reactive Probes and Intermediates

The design of chemically reactive probes based on the pyrophosphate structure is a burgeoning field aimed at understanding biological processes, particularly the function of enzymes that interact with nucleotides. nih.govvacancyedu.com These probes are engineered to mimic natural substrates while incorporating reporter groups or reactive handles for detection and analysis. ljmu.ac.ukburleylabs.co.uk

A primary strategy in probe design is the use of bio-orthogonal chemistry. burleylabs.co.uk This involves introducing a chemically inert but reactive functional group (a "handle") into the pyrophosphate analogue. A common example is an alkyne group, which can undergo a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-bearing reporter molecule (e.g., a fluorophore or biotin (B1667282) tag). ljmu.ac.uk This allows for the visualization or isolation of the probe and its biological targets.

For pyrophosphate-based probes, modifications can be made to the phosphate chain itself or to the associated nucleoside. The goal is to create substrate mimics, inhibitors, or activity-based probes for enzymes like ADP-ribosyltransferases, which are involved in critical cellular processes like DNA repair. vacancyedu.com For instance, researchers are designing and synthesizing pyrophosphate mimetics to study the catalytic mechanisms and specificity of these enzymes. vacancyedu.com

The development of these sophisticated chemical tools provides invaluable insights into the roles of pyrophosphate-utilizing enzymes in health and disease, opening avenues for new therapeutic interventions. nih.gov

Environmental Chemistry and Remediation Research Involving Pyrophosphoric Acid

Eutrophication Control and Phosphate (B84403) Removal Strategies

Eutrophication, the excessive enrichment of water bodies with nutrients, leads to algal blooms, oxygen depletion, and degradation of aquatic ecosystems. Phosphorus, in its various forms including pyrophosphates, is a key nutrient contributing to this issue. Consequently, significant research has focused on developing effective strategies for removing phosphoric acids from water.

Adsorption Techniques for Pyrophosphoric and Other Phosphoric Acids from Aqueous Solutions

Adsorption is a widely studied and effective method for the removal of various phosphate species, including pyrophosphoric acid, from aqueous solutions. This technique involves the use of solid materials (adsorbents) that can bind phosphate ions to their surfaces.

One notable study investigated the use of calcined gibbsite as an adsorbent for orthophosphoric, pyrophosphoric, and tripolyphosphoric acids. nih.gov The research demonstrated that gibbsite calcined at 400°C (GB400) exhibited the highest adsorption capacity, which was attributed to its larger specific surface area and greater number of hydroxyl groups. nih.gov The study found that the adsorption process was influenced by several factors, including pH, contact time, and temperature. nih.gov The optimal pH for the adsorption of these phosphoric acids onto calcined gibbsite was found to be in the range of 2.0–3.0. nih.gov Equilibrium was typically reached within 24 hours, and the adsorption capacity was observed to increase with a rise in temperature. nih.gov

The adsorption kinetics for this compound and other phosphoric acids on calcined gibbsite were well-described by a pseudo-second-order model, suggesting that the rate-limiting step is a chemical sorption process. nih.gov Furthermore, the adsorption isotherm data were successfully fitted to both the Langmuir and Freundlich models. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. The good fit to both models suggests a complex adsorption process.

The adsorption capacities of calcined gibbsite for different phosphoric acids were compared, with the amount of phosphorus adsorbed on GB400 being 28.79 mg-P/g for this compound. jst.go.jp This was noted to be higher than the capacities of other adsorbents like red mud granular adsorbents and aluminum hydroxide (B78521) for similar phosphate species. jst.go.jp

Table 1: Adsorption Parameters for Phosphoric Acids on Calcined Gibbsite (GB400)

Parameter Value/Model Reference
Optimal pH 2.0–3.0 nih.gov
Equilibrium Time 24 hours nih.gov
Kinetic Model Pseudo-second-order nih.gov
Isotherm Models Langmuir and Freundlich nih.gov
Adsorption Capacity (this compound) 28.79 mg-P/g jst.go.jp

Other materials have also been explored for the removal of phosphates. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a low-cost adsorbent. researchgate.netneptjournal.com The adsorption mechanisms of phosphate onto biochar are complex and can include electrostatic attraction, surface precipitation, and ligand exchange. researchgate.net The effectiveness of biochar can be enhanced through modification, for instance, by impregnating it with iron oxides to create biochar-iron oxide composites with large surface areas and high adsorption capacities for phosphate. nih.gov

Mechanisms of Phosphate Adsorption by Various Sorbents

The mechanisms by which sorbents remove phosphates, including this compound, from water are multifaceted and depend on the chemical properties of both the adsorbent and the adsorbate, as well as the solution conditions.

For calcined gibbsite, the adsorption of this compound is primarily linked to the presence of hydroxyl groups on its surface and its specific surface area. nih.gov The mechanism is thought to involve the formation of complexes between the phosphate ions and the aluminum-based surface of the gibbsite. The acidic pH range being optimal for adsorption suggests that the surface of the adsorbent is positively charged, facilitating the attraction of the negatively charged phosphate anions. nih.gov The process is considered to be chemisorption, as indicated by the fit to the pseudo-second-order kinetic model. nih.gov

In the case of biochar-based adsorbents, several mechanisms can operate simultaneously. researchgate.net

Electrostatic Attraction: At a pH below the point of zero charge (pHpzc) of the biochar, its surface is positively charged, attracting anionic phosphate species. neptjournal.com

Ligand Exchange: The hydroxyl and carboxyl functional groups on the surface of biochar can be exchanged with phosphate ions from the solution, forming a more stable inner-sphere complex. researchgate.net

Surface Precipitation: In biochars rich in metal oxides (e.g., iron, aluminum, calcium, magnesium), phosphate can precipitate on the surface as metal phosphate compounds. researchgate.net For instance, studies on biochar-iron oxide composites have shown that phosphate adsorption is dominated by electrostatic attraction, ligand exchange, and deposition. nih.gov

X-ray Absorption Near Edge Structure (XANES) spectroscopy has been used to identify the specific forms of phosphorus retained by various phosphorus sorbing materials (PSMs). nih.gov This technique has revealed that phosphorus removal can be mediated by iron and aluminum, leading to adsorption onto metal (hydro)oxides and/or precipitation of iron/aluminum-phosphate minerals. nih.gov Alternatively, calcium-mediated removal can occur through the precipitation of calcium-phosphate minerals. nih.gov The dominant mechanism is influenced by the chemical composition of the PSM and the reaction conditions. nih.gov

Water Treatment Processes and Heavy Metal Removal

In addition to its role in eutrophication, this compound and its salts have been investigated for their potential application in the removal of heavy metals from contaminated water and sludge. Heavy metal pollution is a significant environmental concern due to the toxicity and persistence of these elements in ecosystems.

Research has demonstrated the use of pyrophosphate salts as extracting agents for heavy metals from sewage sludge. A study utilized disodium (B8443419) diacid pyrophosphate (Na₂H₂P₂O₇) to extract heavy metals. nih.gov The highest extraction efficiency was achieved with a 0.2 M solution of Na₂H₂P₂O₇ at a pH of 2. nih.gov This process was able to extract approximately 50% of the metals. A subsequent extraction with potassium pyrophosphate (K₄P₂O₇) at a pH of 6 further increased the total metal removal to over 65%. nih.gov The mechanism behind this extraction is likely the formation of soluble metal-pyrophosphate complexes, which mobilizes the heavy metals from the solid sludge phase into the aqueous phase for subsequent removal.

Conversely, research has also explored the removal of pyrophosphate from industrial wastewater using materials synthesized from recovered heavy metals. In one study, a zinc-chromium layered double hydroxide (Zn₂Cr-LDH) was fabricated from concentrated metals found in plating waste. nsmsi.ir This synthesized adsorbent was then effectively used to remove pyrophosphate from electroplating wastewater. nsmsi.ir The removal mechanism was identified as ion exchange, particularly under acidic conditions. nsmsi.ir The process was optimized for various parameters, and the Langmuir isotherm model indicated a maximum pyrophosphate adsorption capacity of 79 mg/g. nsmsi.ir

While direct large-scale application of this compound for precipitating heavy metals in water treatment is not widely documented as a primary method, the principles of complexation and precipitation are fundamental to heavy metal removal. appliedmechtech.comwaterandwastewater.com The ability of pyrophosphate to form stable complexes with metal ions is a key aspect of its chemical behavior that can be leveraged in remediation strategies.

Table 2: Research Findings on Pyrophosphate in Heavy Metal Remediation

Application Pyrophosphate Compound Key Finding Mechanism Reference
Heavy Metal Extraction from Sewage Sludge Disodium Diacid Pyrophosphate (Na₂H₂P₂O₇) and Potassium Pyrophosphate (K₄P₂O₇) Achieved over 65% total metal removal from sludge. Complexation nih.gov
Pyrophosphate Removal from Wastewater Zinc-Chromium Layered Double Hydroxide (Zn₂Cr-LDH) (synthesized from heavy metal waste) Adsorption capacity of 79 mg/g for pyrophosphate. Ion Exchange nsmsi.ir

Conclusion and Future Research Perspectives

Synthesis of Current Research Advancements in Pyrophosphoric Acid

Recent research has underscored the versatility of this compound (PPA), extending its applications beyond traditional roles. In materials science, PPA is utilized as a chemical activator for producing activated carbon from various waste precursors, such as leather. sigmaaldrich.com It also serves as a surface modifier for nanoparticles, including calcium hydroxyapatite (B223615) and strontium aluminate, to enhance their functionality for potential applications like long-term in vivo imaging. sigmaaldrich.com

In the domain of catalysis, this compound has been identified as a specific and effective catalyst in organic synthesis, for instance, in the conversion of resorcinol (B1680541) dimethyl ether to coumarins. acs.org Solid phosphoric acid (SPA) catalysts, which contain PPA as a key component of a supported liquid phase, have been shown to possess strong Brønsted acidity, crucial for various chemical transformations. scispace.com Research has also focused on creating isopolar analogues of PPA, such as monofluoromethylenebisphosphonic and difluoromethylenebisphosphonic acids, which exhibit significant biological potential. scispace.com Furthermore, PPA is a central component in highly concentrated phosphoric acid electrolytes used in Phosphoric Acid Fuel Cells (PAFCs), which operate at high temperatures. taylorandfrancis.com

Identification of Emerging Research Avenues and Interdisciplinary Opportunities

The unique properties of this compound are creating new opportunities at the intersection of chemistry, materials science, and energy technology. A significant emerging field is its application in advanced energy storage and conversion systems. rsc.org Specifically, its role in high-temperature proton exchange membrane fuel cells (HT-PEMFCs) is a major area of investigation. enzymecode.commanchester.ac.uk Research is focused on developing novel phosphoric acid-based membranes that can mitigate challenges like acid leaching and mechanical degradation, thereby improving the durability and efficiency of these fuel cells. manchester.ac.ukrsc.org

The development of phosphorus-based Lewis acids for metal-free catalysis represents another promising frontier. rsc.orgrsc.org While much of the focus in "Frustrated Lewis Pair" (FLP) chemistry has been on boron, the potential of phosphorus-based Lewis acids is being increasingly recognized for activating small molecules and catalyzing reactions like hydrosilylation and dehydrocoupling. rsc.org This opens up avenues for designing new, environmentally benign catalytic systems.

Further interdisciplinary opportunities lie in:

Biomaterials: Modifying the surfaces of biocompatible materials to improve their function. sigmaaldrich.com

Sustainable Chemistry: Using PPA as a catalyst or reagent in processes that convert waste materials into valuable products, such as activated carbon. sigmaaldrich.comscispace.com

Plant Science: While research has focused on phosphate (B84403) starvation in general, understanding the specific roles and signaling of pyrophosphates in plant homeostasis and interaction with microorganisms could offer new strategies for improving crop productivity in low-phosphorus soils. nih.gov

Table 1: Emerging Research Applications for this compound

Research AreaSpecific ApplicationKey Property of PPA UtilizedPotential Impact
Energy Electrolyte in High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) taylorandfrancis.comenzymecode.comHigh thermal stability, proton conductivity enzymecode.comEfficient, stable energy conversion for stationary power.
Catalysis Metal-Free Lewis Acid Catalysis rsc.orgrsc.orgElectrophilicity of the phosphorus center rsc.orgGreener and more cost-effective chemical synthesis.
Materials Science Surface modification of nanoparticles sigmaaldrich.comReactivity with surface hydroxyl groupsEnhanced functionality for biomedical imaging and drug delivery.
Environmental Activator for bio-char/activated carbon production sigmaaldrich.comscispace.comDehydrating and catalytic actionValorization of waste materials and production of adsorbents.

Challenges and Future Directions in this compound Research

Despite its utility, several challenges remain in the research and application of this compound. A primary and persistent challenge is its hydrolytic instability. PPA readily hydrolyzes to orthophosphoric acid in the presence of water, which can be detrimental to processes requiring anhydrous conditions or the specific properties of the P-O-P bond. wikipedia.org In molten states, it exists as an equilibrium mixture of various phosphoric acids, making the isolation of pure PPA difficult. wikipedia.org

For applications in fuel cells, acid loss from the membrane is a critical factor that limits long-term durability. rsc.org Future research must focus on designing polymer membranes and operating conditions that enhance acid retention. manchester.ac.ukrsc.org This includes strategies like creating crosslinked polymers, incorporating hygroscopic inorganic materials, and introducing strong basic groups to better anchor the acid within the membrane structure. manchester.ac.uk

Key future directions for research include:

Controlled Synthesis: Developing more selective and efficient methods for the synthesis of PPA and its derivatives, minimizing the formation of complex polyphosphoric acid mixtures.

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms in PPA-catalyzed reactions to optimize catalyst design and performance. acs.orgrsc.org

Advanced Materials: Exploring the synthesis of novel inorganic-organic hybrid materials using PPA as a building block or linker, potentially leading to materials with unique thermal, optical, or conductive properties.

Computational Modeling: Utilizing density functional theory and other computational methods to predict the properties and reactivity of PPA in different chemical environments, guiding experimental efforts in catalysis and materials design. rsc.org

Sustainable Production: Investigating greener production routes for PPA that are less energy-intensive and reduce reliance on hazardous reagents like phosphoryl chloride. wikipedia.org

Addressing these challenges will be crucial for unlocking the full potential of this compound in next-generation technologies.

Q & A

Q. What are the optimal synthesis conditions for pyrophosphoric acid (H₄P₂O₇), and how can purity challenges be addressed?

this compound is typically synthesized by heating orthophosphoric acid (H₃PO₄) to 523–533 K (215–260°C). However, prolonged heating above 180°C risks decomposition into polyphosphoric acids, necessitating precise temperature control . For high-purity solutions, ion exchange methods are recommended: sodium pyrophosphate (Na₄P₂O₇) is passed through a cation-exchange resin, replacing Na⁺ with H⁺ ions . Contamination risks arise from incomplete dehydration or residual HCl if prepared via HCl gas treatment of disodium phosphate . Purity verification via neutralization titration (94.5–105.5% range) and infrared spectroscopy (structural conformity checks) is critical .

Q. How does this compound’s acid dissociation behavior compare to orthophosphoric acid?

this compound is tetraprotic, with four distinct pKa values:

  • pKa₁ = 0.85
  • pKa₂ = 1.96
  • pKa₃ = 6.60
  • pKa₄ = 9.41 This contrasts with orthophosphoric acid’s pKa values (2.14, 7.20, 12.37), reflecting differences in phosphate group interactions. The first two deprotonations occur on separate phosphate moieties, while the latter two involve sequential dissociation . Researchers must account for these values in buffer preparation or reaction design.

Q. What analytical techniques are suitable for characterizing this compound in complex matrices?

  • Infrared Spectroscopy : Structural validation via P–O–P bridging bonds (observed at ~900–1100 cm⁻¹) and O–H stretching (2500–3600 cm⁻¹) .
  • Titration : Neutralization titration with standardized NaOH quantifies active H⁺ ions .
  • 31P NMR : Distinguishes this compound from ortho- and polyphosphoric acids based on phosphorus chemical shifts .

Advanced Research Questions

Q. How can this compound’s role in phosphate ester synthesis be optimized for catalytic applications?

this compound acts as a catalyst in organic phosphate ester formation (e.g., ATP analogs). Key factors:

  • Temperature Control : Reactions above 70°C risk decomposition; maintain below 100°C .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stoichiometry : Excess this compound (1.5–2.0 eq) ensures complete activation of hydroxyl groups . Recent studies highlight its use in synthesizing molybdate clusters for anion-binding applications .

Q. What experimental strategies resolve contradictions in this compound’s stability data during hydrolysis?

Discrepancies arise from varying water content and temperature. Methodological recommendations:

  • Kinetic Studies : Monitor hydrolysis rates via conductivity or pH at 25–80°C .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in P–O–P bonds .
  • Computational Modeling : DFT calculations predict hydrolysis pathways under different protonation states .

Q. How does this compound coordinate with transition metals, and what implications does this have for industrial processes?

this compound forms stable complexes with metals (e.g., Fe³⁺, Cu²⁺) via its four deprotonated oxygen sites. Applications include:

  • Metal Surface Treatment : Acts as a passivating agent by forming insoluble metal pyrophosphates .
  • Catalysis : Iron-pyrophosphate complexes enable selective oxidation reactions, as shown in bioinspired systems . Coordination studies require X-ray crystallography or EXAFS to elucidate binding modes .

Unresolved Research Gaps

  • Biochemical Pathways : Mechanisms of this compound in stabilizing organic peroxides remain unclear .
  • Environmental Impact : Long-term stability of pyrophosphate-metal complexes in soil/water systems requires ecotoxicological studies .

Methodological frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) are recommended for structuring hypothesis-driven studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrophosphoric acid
Reactant of Route 2
Pyrophosphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.